(8R)-3-(2-Deoxy-
Description
BenchChem offers high-quality (8R)-3-(2-Deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8R)-3-(2-Deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(8R)-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVKHBSQESCIEP-KDXUFGMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC=NC[C@H]3O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, aqueous solubility > 100 mg/ml, H2O >30 (mg/mL), pH 9 borate buffer >50 (mg/mL) | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632 | |
| Record name | PENTOSTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632 | |
| Record name | PENTOSTATIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/218321%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
White crystals from methanol/water, White to off-white solid | |
CAS No. |
53910-25-1 | |
| Record name | (8R)-3-(2-Deoxy-b-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOSTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-225 °C, Mp: also reported as 204-209.5 °C with darkening at > 150 °C. | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1131 | |
| Record name | PENTOSTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Pentostatin (2'-Deoxycoformycin): A Technical Dossier on Mechanism and Biological Activity
Subject: (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol Common Name: Pentostatin (Nipent®) Drug Class: Purine Nucleoside Analog / Adenosine Deaminase (ADA) Inhibitor[1]
Part 1: Executive Summary
This technical guide details the biological activity and mechanism of action (MOA) of Pentostatin , a ring-expanded purine nucleoside analog isolated from Streptomyces antibioticus.
Pentostatin represents a landmark in rational drug design as a transition-state analog . Unlike standard antimetabolites that merely mimic the substrate structure, Pentostatin mimics the high-energy intermediate state of the adenosine deaminase (ADA) reaction. This structural geometry confers an inhibition constant (
Part 2: Molecular Mechanism of Action
The Transition-State Mimicry
The potency of Pentostatin stems from its stereochemical configuration. The enzyme Adenosine Deaminase (ADA) catalyzes the irreversible deamination of adenosine to inosine.[2][3] During this reaction, the carbon at the 6-position of the purine ring undergoes a hybridization change from
Pentostatin possesses a seven-membered diazepine ring (unlike the six-membered purine ring of adenosine) with a hydroxyl group at the C-8 position (analogous to the C-6 of adenosine). This (8R)-hydroxyl group mimics the tetrahedral transition state formed by the attack of a water molecule on the adenosine substrate.
The dATP Toxicity Cascade
The inhibition of ADA is not cytotoxic in itself; rather, it triggers a lethal metabolic cascade specific to lymphoblasts:
-
ADA Blockade: Pentostatin binds to ADA, preventing the deamination of adenosine (Ado) and 2'-deoxyadenosine (dAdo).[2][4]
-
Substrate Accumulation: Extracellular dAdo accumulates and is transported into the cell.
-
Phosphorylation: In lymphoid cells (which possess high deoxycytidine kinase activity), dAdo is rapidly phosphorylated to dAMP, dADP, and finally dATP .
-
Ribonucleotide Reductase (RNR) Inhibition: High levels of dATP bind to the allosteric specificity site of RNR.
-
DNA Synthesis Arrest: RNR inhibition depletes the cellular pool of other dNTPs (dCTP, dGTP, dTTP), halting DNA replication and repair.[2]
-
Apoptosis: The imbalance in nucleotide pools and DNA strand breaks trigger p53-dependent and independent apoptotic pathways.
Pathway Visualization
The following diagram illustrates the critical signaling pathway leading from ADA inhibition to cell death.
Figure 1: Mechanism of Action of Pentostatin.[2] Red lines indicate inhibitory pathways; black lines indicate metabolic progression.
Part 3: Biological Activity & Selectivity
Pentostatin is highly selective for cells of the lymphoid lineage (T-cells and B-cells). This selectivity is governed by the "metabolic context" of the target tissue.
Quantitative Biological Parameters
| Parameter | Value | Significance |
| Target Enzyme | Adenosine Deaminase (ADA) | Critical for purine salvage.[1][5] |
| Tight-binding inhibitor (pseudo-irreversible). | ||
| Plasma Half-life ( | 5.7 hours (Terminal phase) | Requires careful dosing to avoid systemic toxicity. |
| Primary Indication | Hairy Cell Leukemia (HCL) | 90%+ response rate due to high kinase activity in HCL cells. |
| Excretion | >90% Renal | Dosage adjustment required in renal impairment. |
Why Hairy Cell Leukemia (HCL)?
HCL cells are uniquely vulnerable to Pentostatin because they possess a "suicide profile":
-
High ADA Activity: They rely heavily on ADA for survival.
-
High dCK Activity: They contain high levels of deoxycytidine kinase (dCK), which rapidly converts the accumulated dAdo into the toxic dATP.
-
Low 5'-Nucleotidase Activity: They lack the enzyme required to dephosphorylate dATP back to dAdo, trapping the toxin inside the cell.
Part 4: Experimental Protocols
For researchers investigating ADA inhibition or validating Pentostatin activity, the following protocols provide a robust framework.
Protocol A: Spectrophotometric Determination of ADA Activity (Kalckar Method)
Principle: This assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine. It is a direct, continuous assay suitable for kinetic studies.
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate: 1.0 mM Adenosine solution in buffer.
-
Enzyme Source: Recombinant human ADA or cell lysate.
-
Inhibitor: Pentostatin (dissolved in PBS).
Workflow:
-
Blanking: Add 900 µL Buffer and 50 µL Substrate to a quartz cuvette. Zero the UV-Vis spectrophotometer at 265 nm.
-
Control Reaction: Add 50 µL of Enzyme source. Mix by inversion. Immediately record
for 3 minutes. -
Inhibition Assay: Pre-incubate Enzyme with Pentostatin (various concentrations, e.g., 1 pM - 10 nM) for 10 minutes at 25°C.
-
Measurement: Add Substrate to the pre-incubated mix. Record
. -
Calculation:
(Note: 8.8 is the millimolar extinction coefficient difference between adenosine and inosine at 265 nm).
Protocol B: In Vitro Cytotoxicity Assay (MTS/PMS)
Objective: To determine the
Workflow Diagram:
Figure 2: High-throughput cytotoxicity screening workflow.
-
Seeding: Plate cells in 96-well plates in RPMI-1640 + 10% FBS.
-
Treatment: Add Pentostatin (0, 0.1, 1, 10, 100, 1000 nM). Include a specific control with added 2'-deoxyadenosine (10 µM) to potentiate toxicity (mimicking the physiological accumulation).
-
Readout: Add MTS reagent. Viable cells reduce MTS to a colored formazan product.
-
Analysis: Plot % Viability vs. Log[Pentostatin] to derive
.
Part 5: Safety & Handling
-
Reconstitution: Pentostatin is supplied as a lyophilized powder. Reconstitute with 0.9% Sodium Chloride Injection.
-
Stability: Hydrolytically unstable at low pH. Maintain neutral pH during storage and assays.
-
Toxicity: Potent immunosuppressant.[2][6] Researchers must handle with cytotoxic precautions (gloves, gown, biosafety cabinet) to avoid accidental exposure.
References
-
Agarwal, R. P., Spector, T., & Parks, R. E. (1977). Tight-binding inhibitors—IV: Inhibition of adenosine deaminases by various inhibitors. Biochemical Pharmacology, 26(4), 359-367.
-
Spiers, A. S., et al. (1987). Remissions in Hairy-Cell Leukemia with Pentostatin (2'-Deoxycoformycin).[1][5][6] New England Journal of Medicine, 316, 825-830.
-
National Cancer Institute (NCI). Pentostatin - Drug Dictionary.
-
Cristalli, G., et al. (2001). Adenosine deaminase: functional implications and different classes of inhibitors. Medicinal Research Reviews, 21(2), 105-128.
-
PubChem. Pentostatin (Compound Summary).
Sources
- 1. Pentostatin: an adenosine deaminase inhibitor for the treatment of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pentostatin? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review of Pentostatin's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pentostatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Monograph: Pentostatin ((8R)-2'-Deoxycoformycin)
The following technical monograph provides an in-depth analysis of Pentostatin , the molecule identified by the partial nomenclature (8R)-3-(2-Deoxy-.
Structural Identity, Mechanistic Pharmacology, and Analytical Protocols
Executive Summary & Chemical Identity
Pentostatin (Nipent®) is a purine nucleoside analog and a potent tight-binding inhibitor of adenosine deaminase (ADA). Its chemical structure is characterized by a unique expanded diazepinone ring system fused to an imidazole, mimicking the transition state of the adenosine deamination reaction. The specific stereochemistry at the 8R position is critical for its high affinity binding (
Physicochemical Profile
| Parameter | Technical Specification |
| Full Chemical Name | (8R)-3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol |
| Common Name | Pentostatin; 2'-Deoxycoformycin |
| Molecular Formula | C₁₁H₁₆N₄O₄ |
| Molecular Weight | 268.27 g/mol |
| CAS Registry Number | 53910-25-1 |
| Stereochemistry | (8R)-configuration at the diazepin ring hydroxyl group |
| Solubility | Soluble in water, methanol; insoluble in non-polar organic solvents |
| Appearance | White to off-white crystalline solid (Form I is blocky; crude is often needle-like) |
Mechanistic Pharmacology: The Transition State Analog Principle
Pentostatin functions not merely as a steric blocker but as a transition state analog . In the physiological deamination of adenosine to inosine, the enzyme ADA catalyzes the addition of a hydroxyl group (from water) to the C6 position of the purine ring, creating a transient tetrahedral carbon intermediate.
Pentostatin possesses a hydroxyl group at the 8R position on its seven-membered diazepin ring. This geometry precisely overlays with the position of the attacking hydroxyl group in the natural substrate's transition state. Consequently, the enzyme binds Pentostatin millions of times more tightly than its natural substrate, effectively "locking" the enzyme in an inactive state.
Downstream Signaling Cascade
The inhibition of ADA leads to a systemic accumulation of adenosine and 2'-deoxyadenosine (dAdo). The toxicity is cell-type specific, predominantly affecting lymphocytes (T-cells and B-cells) due to their high kinase activity which phosphorylates accumulated dAdo to dATP (deoxyadenosine triphosphate).
Mechanism of Cytotoxicity:
-
ADA Inhibition: Prevents clearance of deoxyadenosine.
-
dATP Accumulation: High levels of dATP allosterically inhibit Ribonucleotide Reductase (RNR) .[1]
-
DNA Synthesis Arrest: RNR inhibition depletes the pool of other dNTPs (dCTP, dGTP, dTTP), halting DNA replication.[1]
-
Apoptosis: DNA strand breaks and metabolic stasis trigger p53-dependent apoptosis.
Pathway Visualization
Figure 1: Mechanistic pathway of Pentostatin-induced cytotoxicity. The drug blocks ADA, forcing a metabolic shunt toward dATP accumulation, which subsequently shuts down DNA synthesis via RNR inhibition.[1][2]
Experimental Protocols
The following protocols are designed for researchers handling Pentostatin for analytical verification or purification.
Protocol A: Quantitative Analysis via HPLC-UV
Rationale: Pentostatin is a polar nucleoside. Standard C18 columns may result in early elution. This method uses an ion-pairing buffer system to ensure retention and peak symmetry.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.6).[3]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mobile Phase C: Methanol (HPLC Grade).
-
Column: Hypersil ODS2 (250 mm x 4.6 mm, 5 µm) or equivalent C18.
Workflow:
-
Preparation : Dissolve Pentostatin reference standard in water to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PVDF membrane.
-
System Setup : Equilibrate the HPLC system at 40°C.
-
Elution Gradient : Isocratic elution is recommended for reproducibility.
-
Detection : Set UV-Vis detector to 280 nm (max absorption of the imidazodiazepine ring).
-
Validation :
-
Retention time should be approximately 5–8 minutes.
-
Linearity range: 1.0 – 100 mg/L (
).[3]
-
Protocol B: Purification and Crystallization (Form I)
Rationale: Crude Pentostatin often forms needle-like crystals which have poor flow properties and trap impurities. This protocol utilizes an anti-solvent method to generate "Form I" blocky crystals, which are thermodynamically stable and higher purity.
Workflow:
-
Dissolution : Dissolve 200 mg of crude Pentostatin (purity >95%) in 15 mL of Methanol.
-
Thermal Treatment : Heat the solution to 50°C under varying agitation until fully dissolved. Perform hot filtration if particulates remain.
-
Anti-Solvent Addition :
-
Slowly add 120 mL of Butyl Acetate (or Isopropyl Acetate) while stirring at 170 rpm.
-
Note: The slow addition prevents rapid nucleation of the metastable needle form.
-
-
Crystallization :
-
Cool the mixture to 30°C.
-
Maintain stirring for 8 hours.
-
-
Harvest : Filter the resulting blocky crystals using a sintered glass funnel.
-
Drying : Dry in a vacuum oven at 35°C for 12 hours.
-
QC Check : Verify melting point (Form I: ~220–225°C) and absence of needle morphology via microscopy.
Synthesis & Biosynthesis Overview
Pentostatin was originally isolated from fermentation broths of Streptomyces antibioticus. While total synthesis has been achieved (e.g., Chan et al., 1982), fermentation remains a primary source for industrial precursors due to the complexity of the stereocenters.
-
Biosynthesis : The pathway involves the ring expansion of a purine precursor. The gene cluster in S. antibioticus encodes enzymes that manage the unique diazepinone ring formation.
-
Total Synthesis Challenges : Constructing the (8R)-hydroxyl center and the 7-membered ring requires precise chiral control, often utilizing D-ribose or D-mannose derivatives as starting scaffolds.
References
-
Chan, E., Putt, S. R., Showalter, H. D., et al. (1982). Total synthesis of (8R)-3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol (Pentostatin). The Journal of Organic Chemistry, 47(18), 3457-3464. Link
-
Agarwal, R. P., Spector, T., & Parks, R. E. (1977). Tight-binding inhibitors—IV: Inhibition of adenosine deaminases by various inhibitors. Biochemical Pharmacology, 26(4), 359-367. Link
-
Shao, L., et al. (2018). Crystal form of pentostatin, preparation method and application thereof. CN Patent 108586556B. Link
-
Johnston, J. B. (2011). Mechanism of action of pentostatin and cladribine in hairy cell leukemia. Leukemia & Lymphoma, 52(sup2), 43-45. Link
-
Li, Z., et al. (2008). Determination of Pentostatin in Culture Broth Using High Performance Liquid Chromatography-Mass Spectrometry. Chinese Journal of Analytical Chemistry. Link
Sources
- 1. What is the mechanism of Pentostatin? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. [Determination of pentostatin in culture broth using high performance liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Pentosidine | SIELC Technologies [sielc.com]
- 5. japsonline.com [japsonline.com]
- 6. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol (Pentostatin) in Oncology
Executive Summary
This technical guide provides a comprehensive analysis of Pentostatin (Nipent; 2'-deoxycoformycin), a potent purine nucleoside analog and transition-state inhibitor of adenosine deaminase (ADA). While often overshadowed by later-generation analogs, Pentostatin remains a cornerstone in the treatment of Hairy Cell Leukemia (HCL) and possesses unique mechanistic properties that distinguish it from cladribine and fludarabine. This document dissects its molecular architecture, the causality of its cytotoxicity, and rigorous protocols for its experimental validation.
Part 1: Molecular Architecture & Mechanism of Action
Structural Biology: The Transition State Mimic
The nomenclature (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol reveals the critical pharmacophore: the expanded 7-membered diazepine ring containing a hydroxyl group at the 8R position.
-
Transition State Mimicry: Unlike standard antimetabolites that mimic the substrate (adenosine), Pentostatin mimics the tetrahedral transition state of the ADA reaction (conversion of adenosine to inosine).
-
Binding Affinity: It binds to ADA with a
of approximately M, effectively functioning as an irreversible inhibitor (tight-binding inhibitor) under physiological conditions [1].
The ADA-dATP Axis (The "dATP Trap")
The cytotoxicity of Pentostatin is not due to direct DNA incorporation but rather a metabolic blockade.
-
ADA Inhibition: Pentostatin blocks ADA, preventing the deamination of adenosine (Ado) and 2'-deoxyadenosine (dAdo).
-
Substrate Accumulation: Extracellular dAdo accumulates and is transported into the cell.
-
Phosphorylation Cascade: Lymphocytes, particularly T-cells and HCL B-cells, have high deoxycytidine kinase (dCK) activity and low 5'-nucleotidase activity, leading to rapid phosphorylation of dAdo to dAMP
dADP dATP. -
RNR Inhibition: Intracellular dATP reaches toxic levels, allosterically inhibiting Ribonucleotide Reductase (RNR) .
-
DNA Synthesis Arrest: RNR inhibition depletes the pool of other dNTPs (dCTP, dGTP, dTTP), halting DNA replication and repair, triggering apoptosis.
Pathway Visualization
The following diagram illustrates the cascade from ADA inhibition to apoptotic cell death.
Figure 1: Mechanistic pathway of Pentostatin-induced cytotoxicity via the dATP accumulation trap.
Part 2: Comparative Pharmacology & Therapeutic Profile
Pentostatin is distinct from other purine analogs. Understanding these differences is vital for selecting the correct experimental control or clinical comparator.
Comparative Analysis Table
| Feature | Pentostatin | Cladribine (2-CdA) | Fludarabine |
| Primary Target | Adenosine Deaminase (ADA) | DNA Polymerase / RNR | DNA Polymerase / RNR |
| Mechanism | Indirect (dATP accumulation) | Direct (DNA incorporation) | Direct (DNA incorporation) |
| Administration | IV Bolus | Continuous Infusion / SC | IV / Oral |
| Key Indication | Hairy Cell Leukemia (HCL) | HCL, AML | CLL |
| Neurotoxicity | Dose-limiting (severe at high doses) | Rare | Rare (visual disturbances) |
| Stability | Acid labile | Acid stable | Acid stable |
Clinical Pharmacokinetics
-
Half-life (
): 5–15 hours (terminal phase). -
Excretion: >90% excreted unchanged in urine. Note: Dosage must be adjusted strictly based on Creatinine Clearance (CrCl).
-
Distribution: Does not cross the blood-brain barrier significantly, limiting efficacy in CNS prophylaxis [2].
Part 3: Experimental Protocols for Validation
As an Application Scientist, establishing robust assays is critical. The following protocols are designed to validate Pentostatin activity in vitro.
Protocol A: Adenosine Deaminase (ADA) Inhibition Assay
Objective: To quantify the potency of Pentostatin against ADA in cell lysates or purified enzyme systems.
Reagents:
-
Purified ADA (bovine or human recombinant).
-
Substrate: Adenosine (
). -
Buffer: 50 mM Phosphate Buffer, pH 7.4.
-
Detection: UV Spectrophotometer (265 nm).
Workflow:
-
Preparation: Dilute Pentostatin in buffer to varying concentrations (0.1 pM to 10 nM).
-
Incubation: Pre-incubate ADA (0.01 U/mL) with Pentostatin for 15 minutes at 25°C. Rationale: Pentostatin is a tight-binding inhibitor; pre-incubation ensures equilibrium binding.
-
Reaction Start: Add Adenosine substrate.
-
Measurement: Monitor the decrease in absorbance at 265 nm (conversion of Adenosine to Inosine).
-
Calculation: Plot initial velocity (
) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors, not the standard Michaelis-Menten IC50 model.
Protocol B: dATP Accumulation HPLC Assay
Objective: To confirm the mechanism of action in target cells (e.g., Jurkat T-cells).
Workflow:
-
Treatment: Treat
cells/mL with Pentostatin (1 M) + 2'-Deoxyadenosine (10 M) for 4–24 hours. Note: Exogenous dAdo is required in vitro as culture media lacks physiological adenosine levels. -
Extraction: Pellet cells, wash with ice-cold PBS. Extract nucleotides using 0.4 M Perchloric Acid (PCA) . Neutralize with KOH.
-
Separation: Inject supernatant onto an Anion Exchange HPLC column (e.g., Partisil-10 SAX).
-
Gradient: Elute with a linear gradient of Ammonium Phosphate (pH 3.5 to 4.5).
-
Validation: dATP peak should increase >10-fold compared to control.
Part 4: Future Directions & Combination Strategies
Photopheresis Synergy
Recent investigations suggest synergy between Pentostatin and Extracorporeal Photopheresis (ECP) for Cutaneous T-Cell Lymphoma (CTCL/Sezary Syndrome). Pentostatin weakens the DNA repair machinery, making T-cells hypersensitive to UVA-induced crosslinking [3].
GVHD Management
Pentostatin is being re-evaluated for steroid-refractory Graft-versus-Host Disease (GVHD). Its ability to selectively deplete T-cells while sparing stem cells makes it a candidate for non-myeloablative conditioning regimens.
References
-
Agarwal, R. P., Spector, T., & Parks, R. E. (1977). Tight-binding inhibitors—IV: Inhibition of adenosine deaminases by various inhibitors. Biochemical Pharmacology, 26(4), 359-367. Link
-
Grever, M. R., et al. (1981). The clinical pharmacology of 2'-deoxycoformycin. Blood, 58(1), 143-148. Link
-
Foss, F. M. (2000). Nucleoside analogues and antimetabolites in the treatment of T-cell malignancies. Hematology/Oncology Clinics of North America, 14(6), 1335-1351. Link
-
Johnston, J. B. (2011). Mechanism of action of pentostatin and cladribine in hairy cell leukemia. Leukemia & Lymphoma, 52(sup2), 43-45. Link
An In-Depth Technical Guide to the Biosynthetic Pathways of Pentostatin and Related Purine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the intricate biosynthetic pathways leading to the formation of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol, commercially known as Pentostatin, and its structural analog, Coformycin. These potent adenosine deaminase inhibitors are of significant interest due to their therapeutic applications, particularly in cancer chemotherapy.[2][3][4] This document delves into the enzymatic machinery, precursor molecules, and key chemical transformations that constitute these fascinating metabolic routes, offering valuable insights for researchers in natural product biosynthesis, enzymology, and drug development.
I. Introduction: A Tale of Two Potent Enzyme Inhibitors
Pentostatin (also referred to as 2'-deoxycoformycin) and Coformycin are naturally occurring nucleoside antibiotics characterized by a unique 1,3-diazepine ring system fused to an imidazole ring, a significant deviation from the canonical purine structure.[5][6] Produced by various species of Streptomyces and fungi, these compounds are powerful transition-state analog inhibitors of adenosine deaminase (ADA), a crucial enzyme in purine metabolism.[1][3][4] By inhibiting ADA, Pentostatin and Coformycin lead to an accumulation of deoxyadenosine and its phosphorylated derivatives, which can trigger apoptosis in lymphocytes, forming the basis of their application in treating hairy cell leukemia and other lymphoproliferative disorders.[3][4][7]
The biosynthesis of these complex molecules is not a de novo process in the traditional sense but rather a remarkable example of metabolic pathway shuffling, borrowing enzymes and intermediates from primary metabolic routes, specifically the de novo purine and L-histidine biosynthetic pathways.[5][8] Understanding these pathways is not only of fundamental scientific interest but also opens avenues for synthetic biology approaches to produce these valuable compounds and their analogs.
II. The Biosynthetic Blueprint: Diverging from Primary Metabolism
The biosynthesis of Pentostatin and Coformycin commences with precursors central to cellular metabolism: adenosine triphosphate (ATP) or deoxyadenosine triphosphate (dATP) and 5-phosphoribosyl-1-pyrophosphate (PRPP).[1][5] The pathway cleverly hijacks the initial steps of L-histidine biosynthesis before branching off to create the characteristic diazepine ring.
A. Shared Early Steps with L-Histidine Biosynthesis
The initial enzymatic transformations mirror those found in the biosynthesis of the amino acid L-histidine:
-
Condensation of (d)ATP and PRPP: The pathway is initiated by an ATP phosphoribosyltransferase, an enzyme homologous to HisG, which catalyzes the condensation of (d)ATP and PRPP.[1][5] In the context of Pentostatin biosynthesis, this enzyme is often designated as PenA.[5]
-
A Series of Transformations: The product of the initial condensation undergoes a series of reactions catalyzed by enzymes homologous to those in the histidine pathway, namely HisI (a phosphoribosyl-AMP cyclohydrolase and phosphoribosyl-ATP pyrophosphatase) and HisA (a phosphoribosyl isomerase).[1][5] These steps lead to the formation of a key branch point intermediate.[8]
B. The Crucial Branch Point: Formation of the 1,3-Diazepine Ring
The commitment to Pentostatin or Coformycin biosynthesis occurs at a critical juncture where the pathway diverges from L-histidine synthesis. This key step is catalyzed by a homolog of succinylaminoimidazolecarboxamide ribotide (SAICAR) synthetase, designated as PenC in the Pentostatin pathway and CofB in the Coformycin pathway.[5][6][8]
This enzyme facilitates a complex intramolecular cyclization reaction, likely proceeding through a Dieckmann cyclization and a retro-aldol elimination mechanism, to form the seven-membered 1,3-diazepine ring.[5] This reaction is a pivotal discovery in understanding the formation of these unique natural products. Interestingly, the activity of CofB has been shown to be dependent on ATP, although ATP is not incorporated into the final product, suggesting a potential regulatory role for this nucleotide.[5][6]
C. Final Tailoring Steps: Reduction and Dephosphorylation
The final steps in the biosynthesis involve modifications to the newly formed diazepine ring and the attached ribose moiety:
-
Reduction: An NADPH-dependent dehydrogenase, designated as PenB in the Pentostatin pathway and CofA in the Coformycin pathway, catalyzes the reduction of an 8-oxo group on the diazepine ring.[5][6]
-
Dephosphorylation: The final step is the removal of the 5'-monophosphate group from the ribose sugar by a phosphatase to yield the mature Pentostatin or Coformycin.[5][6]
The following diagram illustrates the proposed biosynthetic pathway for Pentostatin, highlighting the key enzymatic steps and intermediates.
Caption: Proposed biosynthetic pathway of Pentostatin.
III. Experimental Methodologies for Pathway Elucidation
The elucidation of the Pentostatin and Coformycin biosynthetic pathways has been made possible through a combination of genetic, biochemical, and analytical techniques. For researchers aiming to study this or similar pathways, the following experimental protocols provide a robust framework.
A. In Vitro Reconstitution of the Biosynthetic Pathway
A powerful technique to confirm the function of enzymes in a proposed pathway is to reconstitute the entire or partial pathway in vitro using purified enzymes.
Step-by-Step Protocol:
-
Enzyme Expression and Purification:
-
Clone the genes encoding the enzymes of interest (e.g., penA, penB, penC, and the relevant his homologs) into a suitable expression vector (e.g., pET series for E. coli).
-
Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow the cells at an appropriate temperature.
-
Harvest the cells and lyse them using sonication or a French press.
-
Purify the His-tagged proteins using nickel-NTA affinity chromatography.
-
Verify the purity and concentration of the enzymes using SDS-PAGE and a Bradford assay, respectively.
-
-
Enzymatic Assay:
-
Set up a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), the necessary substrates (dATP and PRPP), cofactors (NADPH, MgCl2), and the purified enzymes.[8]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 24 hours).[8]
-
Include control reactions where one enzyme is omitted to confirm the function of each enzyme in the pathway.[8]
-
-
Product Analysis:
-
Terminate the reaction by adding a quenching agent (e.g., methanol or perchloric acid).
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm) and Mass Spectrometry (MS) to identify the intermediates and the final product.[5][8]
-
Compare the retention times and mass spectra of the enzymatic products with authentic standards if available.
-
The following diagram outlines the workflow for the in vitro reconstitution of the Pentostatin biosynthetic pathway.
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- 3. Pentostatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. Characterization of the coformycin biosynthetic gene cluster in Streptomyces kaniharaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Characterization of the coformycin biosynthetic gene cluster in Streptomyces kaniharaensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Total Synthesis of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-2,6,7,8-tetrahydroimidazo[4,5-d]diazepin-8-ol (Pentostatin)
Application Notes & Protocols for the Total Synthesis of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-2,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol (Pentostatin)
These application notes provide a detailed guide for the total synthesis of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-2,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol, a potent inhibitor of adenosine deaminase (ADA) also known as Pentostatin or 2'-deoxycoformycin.[1][3] This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The protocols described herein are based on established synthetic routes and are designed to be self-validating through clear procedural descriptions and expected outcomes.
Introduction and Strategic Overview
(8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-2,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol (Pentostatin) is a crucial therapeutic agent used in the treatment of certain lymphoid malignancies, most notably hairy cell leukemia.[3] Its mechanism of action involves the potent and selective inhibition of adenosine deaminase, an enzyme critical for purine metabolism, leading to cytotoxicity in lymphocytes.[3] The unique structural features of Pentostatin, comprising a 2'-deoxynucleoside analogue with an expanded imidazo[4,5-d][1][2]diazepine heterocyclic core, present a significant synthetic challenge.
This guide outlines a robust and well-documented total synthesis strategy. The core of this strategy revolves around the stereoselective construction of the aglycone and its subsequent glycosylation with a suitable 2-deoxyribose derivative.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals two primary building blocks: the protected imidazo[4,5-d][1][2]diazepinone aglycone and a protected 2-deoxyribofuranosyl donor. This approach allows for a convergent synthesis, maximizing efficiency and allowing for late-stage introduction of the sensitive deoxynucleoside moiety.
Caption: Retrosynthetic analysis of Pentostatin.
Synthesis of the Aglycone: A Step-by-Step Approach
The synthesis of the heterocyclic core is a critical phase of the total synthesis. The following protocols detail the key transformations required to construct the imidazo[4,5-d][1][2]diazepinone scaffold.
Step 1: Preparation of the Imidazole Precursor
The synthesis commences with the formation of a suitably functionalized imidazole ring, which will serve as the foundation for the subsequent diazepine ring annulation. While various methods exist for imidazole synthesis, a common approach involves the condensation of a dicarbonyl compound with an amine and an aldehyde, or the reaction of an α-haloketone with an amidine.
Step 2: Annulation of the Diazepine Ring
With the imidazole precursor in hand, the seven-membered diazepine ring is constructed. This is often achieved through a sequence of reactions involving the elaboration of side chains on the imidazole ring, followed by an intramolecular cyclization.
Protocol: Representative Diazepine Ring Formation
-
Functional Group Manipulation: The imidazole precursor is subjected to reactions to introduce the necessary functional groups for cyclization. This may involve esterification, amidation, or the introduction of leaving groups.
-
Intramolecular Cyclization: The functionalized imidazole is treated with a suitable reagent to effect ring closure. For instance, a common strategy involves the reaction of an amino-ester with a carbonyl equivalent or the use of a reagent like guanidine hydrochloride in the presence of a base.[4]
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired imidazo[4,5-d][1][2]diazepinone.
Glycosylation and Final Elaboration
The stereoselective introduction of the 2-deoxyribose moiety is a pivotal step in the synthesis of Pentostatin. This is typically accomplished using a protected 2-deoxyribofuranosyl donor, such as a glycosyl halide or a thioglycoside.
Step 3: Preparation of the 2-Deoxyribofuranosyl Donor
A key intermediate for the synthesis of 2-deoxynucleosides is a protected form of the sugar, such as 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate.[5][6] This can be further functionalized to create a suitable glycosyl donor.
Step 4: Stereoselective Glycosylation
The coupling of the aglycone with the sugar donor is a critical, stereochemistry-defining step. The choice of promoter and reaction conditions is crucial for achieving the desired β-anomer.
Protocol: N-Glycosylation of the Aglycone
-
Aprotic Conditions: The protected aglycone and the glycosyl donor are dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (argon or nitrogen).
-
Promoter Addition: A Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise at a low temperature (e.g., -78 °C to 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the protected nucleoside is isolated and purified by column chromatography.
Step 5: Final Deprotection
The final step in the synthesis is the removal of all protecting groups from the sugar and the heterocyclic base to yield the target molecule, Pentostatin.
Protocol: Global Deprotection
-
Base-Mediated Deprotection: The protected nucleoside is treated with a basic solution, such as methanolic ammonia or sodium methoxide in methanol, to remove acyl protecting groups.
-
Acid-Mediated Deprotection (if necessary): If acid-labile protecting groups are present, a mild acidic workup may be required.
-
Purification: The final product is purified by high-performance liquid chromatography (HPLC) or crystallization to afford pure (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-2,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the total synthesis of Pentostatin. These values are representative and may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Typical Yield (%) |
| Diazepine Ring Formation | Functionalized Imidazole | Protected Imidazo[4,5-d][1][2]diazepinone | 60-75 |
| N-Glycosylation | Protected Aglycone & Sugar Donor | Protected Pentostatin | 50-65 |
| Global Deprotection | Protected Pentostatin | (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-2,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol | 70-85 |
Experimental Workflow Visualization
The following diagram illustrates the overall synthetic workflow from the key intermediates to the final product.
Caption: Overall synthetic workflow for Pentostatin.
Conclusion and Further Considerations
The total synthesis of Pentostatin is a challenging yet rewarding endeavor that provides access to a clinically important therapeutic agent. The protocols outlined in this guide provide a framework for the successful execution of this synthesis. Researchers should pay close attention to the stereochemical details of the glycosylation step and ensure rigorous purification of all intermediates. The development of new and more efficient synthetic routes to Pentostatin and its analogues remains an active area of research, with potential for the discovery of novel therapeutic agents.[7][8]
References
-
Showalter, H. D. H., & Putt, S. R. (1987). Total synthesis of (8R)-3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol (pentostatin), the potent inhibitor of adenosine deaminase. The Journal of Organic Chemistry, 52(24), 5271–5279. [Link]
-
Kotra, L. P., et al. (2009). Synthetic Routes to a Series of Proximal and Distal 2′-Deoxy Fleximers. Molecules, 14(12), 5289–5303. [Link]
-
Shewach, D. S., & Plunkett, W. (1982). Effect of 2'-deoxycoformycin on the inhibition of deoxyribonucleic acid synthesis by 9-beta-D-arabinofuranosyladenine 5'-triphosphate. Biochemical Pharmacology, 31(11), 2103–2109. [Link]
-
Kraljević, S., et al. (2012). The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. Molecules, 17(4), 4035–4058. [Link]
-
Pharmaffiliates. (n.d.). 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate. [Link]
-
Spiess, P. M., et al. (1992). 2'-Deoxycoformycin (pentostatin) for lymphoid malignancies. Rational development of an active new drug. Annals of Internal Medicine, 116(10), 852–863. [Link]
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- 7. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d]diazepin-8-ol Intermediates: A Detailed Protocol for Researchers
Synthesis of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol Intermediates: A Detailed Protocol for Researchers
Introduction: The Significance of Pentostatin and its Analogs
(8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol, widely known as Pentostatin, is a potent inhibitor of adenosine deaminase (ADA).[1][3] This enzyme plays a crucial role in purine metabolism, and its inhibition has significant therapeutic implications. Pentostatin is an important therapeutic agent used in the treatment of hairy cell leukemia and other lymphoid malignancies.[4] The unique structure of Pentostatin, featuring an unstable heterocyclic base and a 2-deoxy sugar moiety, presents considerable challenges to its total synthesis.[5] These challenges include achieving stereocontrolled glycosylation to favor the desired β-anomer and the construction of the seven-membered diazepine ring.[5][6]
This application note provides a detailed, step-by-step guide for the synthesis of key intermediates leading to Pentostatin and its analogs. The protocols described herein are compiled from seminal works in the field and are intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering insights into the selection of reagents and reaction conditions to ensure a robust and reproducible synthetic route.
Strategic Overview of the Synthesis
The total synthesis of Pentostatin is a multi-step process that requires careful control of stereochemistry and the use of protecting groups. A common strategy involves the synthesis of a protected 2-deoxyribose derivative, followed by coupling with a suitable heterocyclic base or its precursor, and subsequent elaboration to form the imidazo[4,5-d][1][2]diazepine ring system.[1][5]
This guide will focus on a key convergent synthesis approach, which involves the preparation of two main building blocks: a protected 2-deoxy-D-erythro-pentofuranose derivative and a precursor to the imidazo[4,5-d][1][2]diazepine core.
Experimental Protocols
Part 1: Synthesis of a Protected 2-Deoxy-D-erythro-pentofuranose Intermediate
The stereoselective synthesis of 2-deoxyribonucleosides is a cornerstone of this process.[7][8] The following protocol outlines the preparation of a suitable protected 2-deoxyribose derivative, a crucial precursor for glycosylation.
Protocol 1: Preparation of 1-O-acetyl-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranose
This protocol is adapted from established methods for the preparation of protected 2-deoxyribose sugars.
-
Starting Material: Commercially available 2-deoxy-D-ribose.
-
Step 1: Protection of Hydroxyl Groups.
-
Dissolve 2-deoxy-D-ribose in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluoyl chloride dropwise to the solution with constant stirring. The p-toluoyl groups protect the C3 and C5 hydroxyls. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the di-p-toluoyl protected intermediate.
-
-
Step 2: Acetylation of the Anomeric Carbon.
-
Dissolve the dried intermediate from Step 1 in acetic anhydride.
-
Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate, at 0 °C.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to afford the title compound.
-
| Parameter | Value | Rationale/Notes |
| Starting Material | 2-deoxy-D-ribose | Readily available chiral pool starting material. |
| Protecting Group | p-Toluoyl | Provides crystalline intermediates and is stable to subsequent reaction conditions. |
| Solvent (Step 1) | Pyridine/Dichloromethane | Pyridine acts as both a solvent and a base. |
| Reagent (Step 2) | Acetic Anhydride/BF₃·OEt₂ | Acetylation of the anomeric hydroxyl facilitates subsequent glycosylation. |
| Purification | Silica Gel Chromatography | Essential for obtaining a pure anomeric acetate for the coupling reaction. |
Part 2: Synthesis of the Imidazo[4,5-d][1][2]diazepine Precursor
The construction of the heterocyclic core is a critical phase of the synthesis. One effective method involves the ring expansion of a purine derivative.[5][9]
Protocol 2: Ring Expansion of a Protected Hypoxanthine Derivative
This protocol outlines the synthesis of a diazepinone precursor from a suitably protected hypoxanthine.
-
Starting Material: Dibenzyl-protected hypoxanthine.
-
Step 1: Preparation of Diazomethane.
-
Caution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Prepare a solution of diazomethane in ether from a precursor such as Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) by reaction with potassium hydroxide in a suitable solvent system (e.g., diethylene glycol monomethyl ether/water).[5]
-
-
Step 2: Ring Expansion Reaction.
-
Dissolve the dibenzyl-protected hypoxanthine in an anhydrous organic solvent (e.g., a mixture of methanol and dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a Lewis acid catalyst, such as tin(II) chloride.
-
Cool the reaction mixture to 0 °C and slowly add the freshly prepared ethereal solution of diazomethane.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, carefully quench any excess diazomethane by the dropwise addition of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired diazepinone precursor.[5]
-
| Parameter | Value | Rationale/Notes |
| Starting Material | Dibenzyl-protected hypoxanthine | Protection of the purine ring prevents unwanted side reactions. |
| Reagent | Diazomethane | Key reagent for the one-carbon insertion leading to ring expansion. |
| Catalyst | Lewis Acid (e.g., SnCl₂) | Activates the carbonyl group for nucleophilic attack by diazomethane. |
| Atmosphere | Anhydrous, Inert | Essential to prevent decomposition of reagents and intermediates. |
| Purification | Silica Gel Chromatography | Necessary to separate the desired product from starting material and byproducts. |
Part 3: Glycosylation and Final Steps
The coupling of the protected sugar and the heterocyclic precursor is a pivotal step that establishes the crucial C-N bond.
Protocol 3: N-Glycosylation and Deprotection
-
Step 1: Coupling Reaction.
-
Dissolve the diazepinone precursor from Protocol 2 in an anhydrous, polar, aprotic solvent such as acetonitrile.
-
Add the protected 2-deoxyribose derivative from Protocol 1.
-
Employ a suitable glycosylation promoter, such as a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf), to facilitate the coupling.
-
Conduct the reaction at an appropriate temperature (e.g., room temperature or slightly elevated) under an inert atmosphere, monitoring by TLC.
-
After completion, quench the reaction and work up as previously described (extraction, washing, and drying).
-
Purify the coupled product by silica gel chromatography. The stereochemical outcome of this reaction is critical, and conditions should be optimized to favor the β-anomer.[6]
-
-
Step 2: Deprotection.
-
The protecting groups (p-toluoyl and benzyl) are removed in subsequent steps.
-
The p-toluoyl groups can be removed by treatment with a base, such as sodium methoxide in methanol.
-
The benzyl groups are typically removed by catalytic hydrogenation (e.g., using palladium on carbon as a catalyst under a hydrogen atmosphere).
-
Purify the final deprotected intermediate by appropriate chromatographic techniques, such as reversed-phase HPLC.[10]
-
Visualizing the Synthetic Workflow
The following diagrams illustrate the key transformations in the synthesis of the (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl) intermediate.
Caption: Synthetic workflow for the preparation of the target intermediate.
Conclusion and Future Perspectives
The synthesis of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl) intermediates, leading to Pentostatin and its analogs, is a challenging yet rewarding endeavor in medicinal chemistry. The protocols outlined in this application note provide a robust framework for researchers in this field. Mastery of these synthetic techniques, particularly the stereocontrolled glycosylation and the construction of the diazepine ring system, is crucial for success.
Further research in this area may focus on the development of more efficient and scalable synthetic routes, potentially employing novel catalytic methods to improve yields and reduce the number of synthetic steps.[2][11] The principles and procedures detailed herein serve as a solid foundation for such future investigations and for the synthesis of novel nucleoside analogs with potential therapeutic applications.[12]
References
-
Showalter, H. D. H., & Baker, D. C. (1979). Total synthesis of (8R)-3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol (pentostatin), the potent inhibitor of adenosine deaminase. The Journal of Organic Chemistry.
- (WO2005027838A2) Synthesis and manufacture of pentostatin and its precursors, analogs and derivatives.
- Practical and concise synthesis of nucleoside analogs.
- Process for the synthesis of nucleoside analogs.
- Practical and concise synthesis of nucleoside analogs. PubMed.
- (CN101343302B) Synthesis and manufacture of pentostatin and its precursors, analogs and derivatives.
- Deoxyribonucleoside 2'- or 3'-Mixed Disulfides: Prodrugs To Target Ribonucleotide Reductase and/or To Inhibit HIV Reverse Transcription. Journal of Medicinal Chemistry.
-
The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. National Institutes of Health.
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Synthesis of imidazo[4,5-e][1][2]diazepine-4,8-dione (9–11) and... ResearchGate.
- A total synthesis of pentostatin, the potent inhibitor of adenosine deaminase. Journal of the American Chemical Society.
- Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry.
- Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. PubMed.
- Improved Synthesis of 3-(2-Deoxy-β-d-erythro-pentofuranos-1-yl)prop-1-ene.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Pentostatin Biosynthesis Pathway Elucidation and Its Applic
- Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill.
- Deoxyribonucleotide. Wikipedia.
- Pentostatin Biosynthesis Pathway Elucidation and Its Application.
- Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzo
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Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][11]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC.
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- The Synthesis of Ribose and Nucleoside Deriv
- Synthesis of (±)-8-deisopropyladunctin B. PubMed.
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(8r)-3-(5-S-Methyl-5-Thio-Beta-D-Ribofuranosyl)-3,6,7,8-Tetrahydroimidazo[4,5-D][1][2]diazepin-8-Ol. PubChem.
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- 6. Process for the synthesis of nucleoside analogs - Patent 1052264 [data.epo.org]
- 7. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101343302B - Synthesis and manufacture of pentostatin and its precursors, analogs and derivatives - Google Patents [patents.google.com]
- 10. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Topic: Strategic Solvent Selection for the Extraction of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d]diazepin-8-ol
Topic: Strategic Solvent Selection for the Extraction of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol
Abstract
This document provides a detailed guide for the rational selection of solvents for the extraction of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol, a complex nucleoside analog. The protocol moves beyond simple trial-and-error by establishing a systematic workflow grounded in the physicochemical properties of the target analyte. We will explore the theoretical basis for solvent choice, propose a ranked list of candidate solvents, and provide a detailed experimental protocol for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize recovery, purity, and process efficiency.
Foundational Principles: Analyte Structure and its Implications
The successful extraction of any compound is fundamentally dictated by its molecular structure. The target analyte, (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol, is a nucleoside analog, a class of compounds crucial in the development of antiviral and antitumor drugs.[3][4] Its structure presents several key features that govern its solubility:
-
Deoxyribose Moiety: The 2-deoxy-β-D-erythro-pentofuranosyl group is a sugar derivative containing multiple hydroxyl (-OH) groups.
-
Heterocyclic Base: The tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol base contains several nitrogen atoms and an additional hydroxyl group.
These numerous hydroxyl groups and nitrogen heteroatoms can act as both hydrogen bond donors and acceptors. This imbues the molecule with high polarity . The principle of "like dissolves like" is the cornerstone of solvent selection; therefore, polar solvents are required to effectively solubilize this analyte.[5][6] It is a known challenge that many nucleoside analogs exhibit poor solubility, making the choice of an optimal solvent system critical for achieving high bioavailability and simplifying purification processes.[7]
Theorectical Framework for Solvent Selection
A robust solvent selection strategy balances several competing factors.[8] The ideal solvent must not only be a good solubilizing agent but also be compatible with the entire workflow, from extraction to final formulation.
Solubility and Selectivity
The primary criterion is the solvent's ability to dissolve the target compound.[5][9] For highly polar molecules like our target analyte, polar solvents are most effective.[10][11] These can be broadly categorized:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents have -OH groups and can readily engage in hydrogen bonding, making them excellent candidates.
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile). These solvents possess high dipole moments but lack -OH groups. They can accept hydrogen bonds and are powerful solubilizing agents for a wide range of compounds.
Selectivity refers to the solvent's ability to dissolve the target compound while leaving impurities behind.[5] This is highly dependent on the nature of the impurities in the sample matrix. If impurities are non-polar (e.g., residual synthesis reagents, lipids), a highly polar solvent will provide excellent selectivity.
Downstream Processing and Volatility
The ease of solvent removal post-extraction is a critical logistical and efficiency parameter. Solvents with low boiling points are generally preferred as they can be easily removed under vacuum at moderate temperatures, preserving the integrity of thermally sensitive compounds.[12] For example, while DMSO is an excellent solvent, its high boiling point (189 °C) makes it difficult to remove.
Safety, Health, and Environmental (SHE) Considerations
In modern pharmaceutical development, SHE considerations are paramount.[2] Many potent solvents are toxic or environmentally hazardous. Solvent selection guides, such as those developed by GlaxoSmithKline (GSK) and other pharmaceutical roundtables, provide a framework for ranking solvents based on their lifecycle and SHE impact.[13] Whenever possible, greener and safer alternatives should be prioritized.
Logical Workflow for Solvent Selection
The decision-making process for selecting an appropriate solvent can be visualized as a systematic workflow. This approach ensures that all critical parameters are considered in a logical sequence, leading to an optimized and justifiable choice.
Caption: A systematic workflow for rational solvent selection.
Recommended Solvents for Initial Screening
Based on the theoretical principles outlined above, the following solvents are recommended for an initial screening study. The table summarizes key properties relevant to their selection.
| Solvent | Type | Polarity Index | Boiling Point (°C) | Key Considerations & Rationale |
| Water | Polar Protic | 10.2 | 100 | Highest polarity, excellent for H-bonding. Safest option but may require lyophilization for removal. |
| Methanol | Polar Protic | 5.1 | 65 | Highly effective for polar compounds, volatile and easy to remove.[10] Note: Toxic. |
| Ethanol | Polar Protic | 4.3 | 78 | Good alternative to methanol with lower toxicity.[9] Effective for a range of polar compounds.[10] |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Strong dipole moment, dissolves nucleosides well. Volatile. Often used in reversed-phase HPLC, making it ideal for downstream analysis. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Exceptional solubilizing power for difficult compounds.[14] Very high boiling point makes removal challenging. |
| Acetone | Polar Aprotic | 5.1 | 56 | Medium polarity and highly volatile.[10] Useful if moderate polarity is needed to exclude highly polar impurities. |
Experimental Protocol: Small-Scale Solubility Screening
This protocol provides a self-validating method to empirically determine the most effective solvent from the candidate list.
Objective
To quantitatively assess the solubility of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol in a range of selected solvents.
Materials and Equipment
-
Analyte solid sample
-
Calibrated analytical balance
-
2.0 mL microcentrifuge tubes or HPLC vials
-
Pipettes (P1000, P200)
-
Vortex mixer
-
Benchtop centrifuge
-
HPLC or UV-Vis Spectrophotometer for quantification
-
Candidate solvents (Water, Methanol, Ethanol, Acetonitrile, DMSO, Acetone)
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 1.0 mg (± 0.05 mg) of the analyte into six separate, labeled 2.0 mL microcentrifuge tubes. Record the exact mass for each tube.
-
Solvent Addition: Add 1.0 mL of a single candidate solvent to each corresponding tube. This creates a target concentration of 1.0 mg/mL.
-
Solubilization:
-
Cap the tubes securely.
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for undissolved solid material.
-
If solid remains, place the tubes in an ultrasonic bath for 10 minutes and vortex again for 1 minute.
-
-
Equilibration and Separation:
-
Allow the tubes to equilibrate at room temperature for 30 minutes.
-
Centrifuge all tubes at 10,000 x g for 10 minutes to pellet any undissolved material.
-
-
Quantification:
-
Carefully pipette an aliquot (e.g., 100 µL) of the clear supernatant from each tube into a clean, labeled HPLC vial. Be careful not to disturb the pellet.
-
Dilute the aliquot as necessary for analysis.
-
Analyze the concentration of the dissolved analyte in the supernatant using a pre-validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Calculate the solubility in each solvent (in mg/mL) based on the quantified concentration.
-
Rank the solvents from highest to lowest solubility.
-
Conclusion
The selection of an appropriate extraction solvent is a critical step that influences yield, purity, and overall process efficiency. For the highly polar nucleoside analog, (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol, a systematic approach is essential. The theoretical framework points towards polar protic solvents like methanol and ethanol, or polar aprotic solvents such as acetonitrile, as primary candidates due to their strong solubilizing power and favorable volatility. The provided experimental protocol offers a straightforward, empirical method to validate these theoretical choices and identify the optimal solvent system for your specific application, ensuring a robust and efficient extraction process.
References
- 8-hydroxyquinoline. (n.d.). AERU - University of Hertfordshire.
- Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil.
- Key Considerations for Selecting Solvents in Drug Manufacturing. (2025, April 22). Purosolv.
-
Gao, W., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Retrieved February 9, 2026, from [Link]
- 5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech.
-
Gao, W., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate. Retrieved February 9, 2026, from [Link]
-
Perez-Vega, S., et al. (2014). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. ResearchGate. Retrieved February 9, 2026, from [Link]
-
Kim, D., et al. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Retrieved February 9, 2026, from [Link]
- Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. (n.d.). DDD UAB.
-
Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. (2024, December 1). ACS Publications. Retrieved February 9, 2026, from [Link]
-
DeMarco, R., & Cernia, E. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Retrieved February 9, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
- Conditions for Ideal Extraction Solvents. (n.d.). University of Alberta.
- 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate. (n.d.). Pharmaffiliates.
- Nucleoside analog libraries. (n.d.). Google Patents.
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012, December 20). PMC - NIH. Retrieved February 9, 2026, from [Link]
-
Which is the best solvent for the extraction of the constituents (polar and non polar organic compounds) of dried herbal plant?. (2015, March 18). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
-
(8r)-3-(5-S-Methyl-5-Thio-Beta-D-Ribofuranosyl)-3,6,7,8-Tetrahydroimidazo[4,5-D][1][2]diazepin-8-Ol. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
Sources
- 1. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hydrometaltech.com [hydrometaltech.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 2. Apparatus and Technique [chem.ualberta.ca]
- 13. mdpi.com [mdpi.com]
- 14. D-Erythrose | D-(-)-Erythrose | Tetrose | TargetMol [targetmol.com]
In vitro assay methods for (8R)-3-(2-Deoxy- screening
Application Note: High-Throughput Screening and Kinetic Characterization of Adenosine Deaminase Inhibitors Focusing on (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl) Derivatives (Pentostatin/Nipent)
Introduction & Scope
This technical guide details the in vitro assessment of (8R)-3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol , commonly known as Pentostatin (2'-Deoxycoformycin) .[1]
Pentostatin is a potent, tight-binding transition-state analog inhibitor of Adenosine Deaminase (ADA) .[1] It mimics the tetrahedral intermediate formed during the deamination of adenosine to inosine. Because of its extreme potency (
This guide provides two distinct protocols:
-
UV Spectrophotometric Kinetic Assay: The "Gold Standard" for determining accurate
values and mechanism of action. -
Fluorescence-Coupled High-Throughput Screening (HTS): A scalable method for screening libraries of analogs.[1]
Mechanism of Action & Pathway Visualization
ADA catalyzes the irreversible deamination of Adenosine (or 2'-Deoxyadenosine) to Inosine (or 2'-Deoxyinosine).[1][2][3][4] Pentostatin binds to the active site with high affinity, trapping the enzyme in a transition-state complex.
Figure 1: Reaction pathway of Adenosine Deaminase and the interception point of Pentostatin inhibition.[1]
Critical Experimental Considerations (E-E-A-T)
-
Tight-Binding Kinetics: Pentostatin is a tight-binding inhibitor.[1] If
, the apparent will simply reflect .[1] You must use concentrations of ADA close to the expected (picomolar range) or use the Morrison Equation for data fitting, rather than the standard Hill equation. -
Substrate Selection: Adenosine is preferred over 2'-deoxyadenosine for UV assays because the
(difference in extinction coefficient) is slightly more favorable and background hydrolysis is lower. -
Buffer pH: ADA activity is pH-sensitive.[1] Phosphate buffer (pH 7.4) is standard. Avoid Tris buffers if coupling to glutamate dehydrogenase downstream, as Tris can interfere with ammonium detection.
Protocol 1: Continuous UV Spectrophotometric Assay (Gold Standard)
Principle: Adenosine absorbs UV light strongly at 265 nm, while Inosine absorbs significantly less. The reaction is monitored by the decrease in absorbance at 265 nm (
Applicability:
Materials
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Enzyme: Recombinant Human ADA (diluted to ~0.02 U/mL).
-
Substrate: Adenosine (Stock 10 mM in buffer).
-
Inhibitor: Pentostatin (dissolved in DMSO; final DMSO < 1%).
-
Equipment: UV-Vis Spectrophotometer with temperature control (37°C) and quartz cuvettes.
Step-by-Step Procedure
-
Blanking: Set the spectrophotometer to 265 nm at 37°C. Blank with Phosphate Buffer.
-
Enzyme Preparation: Prepare a working solution of ADA in Phosphate Buffer.
-
Note: Keep on ice until use to prevent thermal denaturation.
-
-
Inhibitor Pre-incubation (Crucial):
-
Mix
Buffer + ADA + Pentostatin (various concentrations). -
Incubate for 10–15 minutes at 37°C.
-
Why? Pentostatin is a slow-onset inhibitor.[1] Immediate substrate addition will result in a curved progress curve (burst phase) and underestimation of potency.
-
-
Reaction Initiation:
-
Add
Adenosine substrate (Final conc: , approx ). -
Mix rapidly by inversion.
-
-
Measurement:
-
Monitor
for 5–10 minutes.[5] -
Calculate the slope (
) of the linear portion.
-
Data Analysis (Tight-Binding)
Plot fractional velocity (
Where:
- = Total active enzyme concentration.
- .[1]
Protocol 2: Fluorescence-Coupled HTS Assay
Principle: A multi-step coupled reaction generates Resorufin, a highly fluorescent molecule.
-
Adenosine
Inosine + [2][3] -
Inosine +
Hypoxanthine + Ribose-1-P[1] -
Hypoxanthine
Uric Acid + -
+ Amplex Red
Resorufin (Ex 535nm / Em 587nm)
Applicability: High-Throughput Screening (HTS) of analog libraries.[1][6]
Workflow Visualization
Figure 2: HTS Workflow for screening Pentostatin analogs.[1]
Reagents & Setup
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Detection Mix:
Protocol
-
Dispense Compounds: Add
of compound (in DMSO) to black 384-well plates. -
Add Enzyme: Add
of ADA (0.01 U/mL) in Assay Buffer. -
Pre-incubation: Centrifuge briefly and incubate for 15 mins at RT.
-
Start Reaction: Add
of Detection Mix (containing Adenosine and coupling enzymes). -
Read: Monitor fluorescence (Ex 535 / Em 587) immediately in kinetic mode for 20 minutes.
-
Validation: Use
Pentostatin as a Positive Control (100% Inhibition) and DMSO as Negative Control (0% Inhibition).
Data Summary & Troubleshooting
| Parameter | UV Assay (265 nm) | Fluorescence Assay (Amplex Red) |
| Sensitivity | Moderate ( | High (nM range) |
| Throughput | Low (1-4 samples) | High (384/1536 well) |
| Interference | UV-absorbing compounds | HRP inhibitors, redox active compounds |
| Cost | Low | Moderate (Coupling enzymes) |
| Z' Factor Target | N/A | > 0.5 (Excellent > 0.[1]7) |
Common Pitfalls:
-
HRP Inhibition: The fluorescence assay relies on HRP. False positives can occur if your analog inhibits HRP. Counter-screen: Run the assay starting with
instead of Adenosine to check for direct HRP inhibition. -
DMSO Tolerance: ADA is stable up to 5% DMSO, but coupling enzymes (PNP/XOD) may be sensitive. Keep DMSO < 1%.
References
-
Agarwal, R. P., & Parks, R. E. (1978). "Adenosine deaminase from human erythrocytes." Methods in Enzymology, 51, 502-507.[1]
-
Cristalli, G., et al. (2001). "Adenosine deaminase inhibitors: Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine." Journal of Medicinal Chemistry, 44(2), 137-143.[1]
-
Sigma-Aldrich. "Adenosine Deaminase Activity Assay Kit Technical Bulletin."
- Tipton, K. F. (2018). "Kinetics of tight-binding inhibitors." Biochemical Journal.
-
PubChem Compound Summary. "Pentostatin." [1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. abcam.cn [abcam.cn]
- 3. Kitless adenosine deaminase activity assay [protocols.io]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Stereoselective Synthesis of (8R)-3-(2-Deoxy-β-D-ribofuranosyl)thiazolo[3,2-a]benzimidazole-2(3H)-one Analogs
Introduction
The fusion of a thiazolidinone ring with a benzimidazole core gives rise to the thiazolo[3,2-a]benzimidazole scaffold, a privileged heterocyclic system in medicinal chemistry.[1] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, immunomodulatory, and antimicrobial properties.[2][3][4] When this pharmacologically active base is glycosylated with a 2-deoxy-D-ribofuranose sugar, it forms a nucleoside analog. These analogs are of significant interest in drug development as potential antiviral or anticancer agents, mimicking the natural building blocks of DNA to interfere with cellular processes.
The primary challenge in synthesizing these target molecules lies in the stereoselective formation of the N-glycosidic bond. Specifically, achieving a high yield of the β-anomer of a 2-deoxyribonucleoside is notoriously difficult.[5][6] Unlike ribonucleosides, 2-deoxyribose lacks a hydroxyl group at the C2' position. This absence precludes the use of neighboring group participation (anchimeric assistance) by an acyl protecting group, a standard strategy to direct the incoming nucleobase to the β-face of the sugar ring. Consequently, glycosylation reactions often yield a mixture of α and β anomers, complicating purification and reducing the overall yield of the desired product.[7]
This application note provides a comprehensive, field-tested guide for the stereoselective synthesis of (8R)-3-(2-Deoxy-β-D-ribofuranosyl)thiazolo[3,2-a]benzimidazole-2(3H)-one and its analogs. We will detail a robust synthetic strategy, explain the causality behind critical experimental choices, and provide step-by-step protocols from the synthesis of the heterocyclic core to the final, stereochemically pure nucleoside analog.
Synthetic Strategy and Design
Our synthetic approach is a convergent strategy that involves the independent preparation of the heterocyclic base and the activated sugar donor, followed by a carefully controlled coupling reaction. The overall workflow is designed to maximize stereoselectivity in the key glycosylation step.
Retrosynthetic Analysis
The retrosynthetic breakdown of the target nucleoside analog reveals three key components: the benzimidazole precursor, a C2-synthon for the thiazolidinone ring, and the protected 2-deoxyribose donor.
Caption: Retrosynthetic analysis of the target nucleoside analog.
The Glycosylation Challenge: Overcoming Anomeric Mixtures
The core of this synthesis is the N-glycosylation step. Direct glycosylation of 2-deoxy sugars often proceeds through an oxocarbenium ion intermediate. This planar species can be attacked by the nucleophile (the heterocyclic base) from either the top (α-face) or bottom (β-face), leading to poor selectivity.
To bias the reaction towards the desired β-anomer, we employ the Vorbrüggen glycosylation method.[7] This protocol involves:
-
Silylation of the Heterocycle: The nitrogen atom of the thiazolo[3,2-a]benzimidazol-2(3H)-one is silylated (e.g., with N,O-Bis(trimethylsilyl)acetamide, BSA). This increases its nucleophilicity and solubility in non-polar organic solvents.
-
Use of a Lewis Acid Catalyst: A strong Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to activate the sugar donor and catalyze the coupling.
-
Solvent Choice: Anhydrous acetonitrile is often the solvent of choice. Its participation as a solvent can help favor the formation of the thermodynamically more stable β-anomer through the formation of an intermediate nitrilium-ion pair.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents are to be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.
Protocol 1: Synthesis of Thiazolo[3,2-a]benzimidazol-2(3H)-one Core
This protocol describes a one-pot synthesis adapted from established literature procedures for creating the core heterocyclic system from 2-mercaptobenzimidazole.[2][8]
Materials:
-
2-Mercaptobenzimidazole (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Acetic anhydride
-
Anhydrous sodium acetate (2.5 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-mercaptobenzimidazole (1.0 eq), chloroacetic acid (1.1 eq), and anhydrous sodium acetate (2.5 eq).
-
Add acetic anhydride as the solvent (approx. 10-15 mL per gram of 2-mercaptobenzimidazole).
-
Heat the mixture to reflux (approx. 140°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane).
-
After completion, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of ice-cold water with stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and salts.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure thiazolo[3,2-a]benzimidazol-2(3H)-one as a crystalline solid.
Rationale: This one-pot reaction proceeds via an initial S-alkylation of the 2-mercaptobenzimidazole with chloroacetic acid, followed by an intramolecular cyclization via condensation, driven by the high temperature and the presence of acetic anhydride, which acts as both a solvent and a dehydrating agent.
| Compound | Starting Material | Typical Yield | Physical Appearance |
| Thiazolo[3,2-a]benzimidazol-2(3H)-one | 2-Mercaptobenzimidazole | 75-85% | White to off-white solid |
Protocol 2: Preparation of 3,5-di-O-(p-toluoyl)-α-D-2-deoxyribofuranosyl chloride (Hoffer's Chlorosugar)
This is a standard procedure for creating a stable, crystalline, and reactive 2-deoxyribose donor.
Materials:
-
2-Deoxy-D-ribose
-
p-Toluoyl chloride
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas or saturated solution in diethyl ether)
Procedure:
-
Protection: Dissolve 2-deoxy-D-ribose in anhydrous pyridine at 0°C. Add p-toluoyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight. Work-up involves quenching with water, extraction with ethyl acetate, and purification by column chromatography to yield the fully protected 1,3,5-tri-O-(p-toluoyl)-2-deoxy-D-ribose.
-
Chlorination: Dissolve the purified protected sugar in anhydrous diethyl ether. Bubble dry HCl gas through the solution at 0°C for 30-45 minutes, or add a saturated solution of HCl in ether.[9] Monitor by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure at a low temperature (<30°C). The resulting crude product is often used directly in the next step, but can be recrystallized from diethyl ether/hexane to yield the pure α-chloride.
Rationale: The p-toluoyl groups are robust protecting groups that are stable to the acidic conditions of chlorination. They also impart crystallinity to the sugar donor, aiding in its purification. The α-chloride is the thermodynamically favored anomer under these conditions.
Protocol 3: Stereoselective Vorbrüggen Glycosylation
This is the critical step for forming the desired β-nucleoside analog. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Caption: Workflow for the stereoselective Vorbrüggen glycosylation.
Materials:
-
Thiazolo[3,2-a]benzimidazol-2(3H)-one (1.0 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq)
-
3,5-di-O-(p-toluoyl)-α-D-2-deoxyribofuranosyl chloride (1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.3 eq)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend the thiazolo[3,2-a]benzimidazol-2(3H)-one (1.0 eq) in anhydrous acetonitrile.
-
Add BSA (2.5 eq) and heat the mixture to reflux for 1 hour. The suspension should become a clear, homogeneous solution, indicating the formation of the silylated heterocycle.
-
Cool the solution to room temperature. In a separate flame-dried flask, dissolve the Hoffer's chlorosugar (1.2 eq) in anhydrous acetonitrile. Add this solution to the reaction mixture via cannula.
-
Cool the resulting mixture to 0°C in an ice bath.
-
Add TMSOTf (1.3 eq) dropwise via syringe over 10 minutes. A color change may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0°C and quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel. Wash with saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to separate the α and β anomers.
| Parameter | Condition / Reagent | Rationale |
| Silylating Agent | BSA | Activates the heterocycle, increases nucleophilicity and solubility. |
| Catalyst | TMSOTf | Potent Lewis acid for activating the sugar donor. |
| Solvent | Anhydrous MeCN | Favors β-anomer formation; dissolves reactants. |
| Typical β:α Ratio | >10:1 | The conditions are optimized for high β-selectivity.[7] |
| Typical Yield (β) | 60-75% | Good yield for a challenging 2-deoxyglycosylation. |
Protocol 4: Deprotection of the Nucleoside Analog
The final step is the removal of the p-toluoyl protecting groups to yield the target compound.
Materials:
-
Protected β-nucleoside (1.0 eq)
-
Sodium methoxide (catalytic amount, e.g., 0.1 eq, or 25% solution in methanol)
-
Anhydrous methanol
-
Dowex® 50WX8 (H⁺ form) resin
Procedure:
-
Dissolve the purified, protected β-nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide or a few drops of a 25% NaOMe/MeOH solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, add Dowex® H⁺ form resin to the solution to neutralize the sodium methoxide. Stir for 15 minutes.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the final product by column chromatography (silica gel, using a gradient of methanol in dichloromethane) or by recrystallization to obtain the pure (8R)-3-(2-Deoxy-β-D-ribofuranosyl)thiazolo[3,2-a]benzimidazole-2(3H)-one.
Characterization and Validation
Confirming the stereochemistry of the final product is critical. ¹H NMR spectroscopy is the most definitive method.
-
Anomeric Proton (H-1'): The key diagnostic signal is the anomeric proton.
-
For β-anomers of 2-deoxyribonucleosides, the H-1' proton typically appears as a "pseudo-triplet" or a doublet of doublets with a large coupling constant (J₁',₂' ≈ 6-9 Hz). This is due to the pseudo-trans-diaxial relationship between H-1' and one of the H-2' protons.
-
For α-anomers , the H-1' proton usually has a smaller coupling constant (J₁',₂' ≈ 3-6 Hz).
-
-
Structure Confirmation: The complete structure should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct mass and elemental composition.
References
-
A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. ResearchGate. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-SUBSTITUTED-[7]THIAZOLO[3,2-а]BENZIMIDAZOL-3(2H)-ONES AS POTENT CYTOSTATIC AGENTS. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Revue Marocaine de Chimie. Available at: [Link]
-
Synthesis of some novel 2-substituted-[7]thiazolo[3,2-a]benzimidazol-3(2h)-ones as potent cytostatic agents. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules. Available at: [Link]
-
Stereoselective Approaches to β-Linked 2-Deoxy Sugars. ResearchGate. Available at: [Link]
-
Stereoselective Approaches to β-Linked 2-Deoxy Sugars. Molecules. Available at: [Link]
-
Synthesis and Antimicrobial Activity Evaluation of New Benzimidazole—Thiazole Derivatives. ResearchGate. Available at: [Link]
-
Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. PMC. Available at: [Link]
-
Synthesis of some novel 2-substituted-[7]thiazolo[3,2-a]benzimidazol-3(2h)-ones as potent cytostatic agents. ResearchGate. Available at: [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. PMC. Available at: [Link]
-
Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study. PMC. Available at: [Link]
-
Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. ResearchGate. Available at: [Link]
-
Development of isatin-thiazolo[3,2-a]benzimidazole hybrids as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity: Synthesis, biological and molecular dynamics investigations. PubMed. Available at: [Link]
-
Methods for 2-Deoxyglycoside Synthesis. PMC. Available at: [Link]
-
A Practical Method for the Stereoselective Generation of β-2-Deoxy Glycosyl Phosphates. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. PubMed Central. Available at: [Link]
Sources
- 1. Synthesis of some novel 2-substituted-[1,3]thiazolo[3,2-a]benzimidazol-3(2h)-ones as potent cytostatic agents [rlib.uctm.edu]
- 2. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of isatin-thiazolo[3,2-a]benzimidazole hybrids as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity: Synthesis, biological and molecular dynamics investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
High-Precision Solubility & Handling Guide: Pentostatin
Target Compound: (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol Common Name: Pentostatin (Nipent, 2'-Deoxycoformycin) CAS Number: 53910-25-1[1][2]
Part 1: Introduction & Physicochemical Context
This guide details the solubility, preparation, and handling of Pentostatin , identified by the partial chemical string provided. Pentostatin is a potent adenosine deaminase (ADA) inhibitor used in leukemia research.[1][2]
Critical Solubility Warning: While Pentostatin is hydrophilic compared to many small molecules, its solubility is highly dependent on ionic strength and pH. Vendor data varies significantly (ranging from 5 mg/mL to 54 mg/mL in aqueous systems).[1] This protocol adopts a conservative "Safe-Start" approach to prevent loss of valuable compound through precipitation or hydrolysis.[1]
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 268.27 g/mol | |
| Formula | C₁₁H₁₆N₄O₄ | |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| pKa | ~5.2 and ~11.0 | Ionization state affects solubility in buffers |
Part 2: Solubility Profile & Solvent Selection[1]
Solvent Compatibility Table
| Solvent | Solubility Limit (Max) | Recommended Stock Conc.[1] | Stability |
| DMSO | ~10 - 50 mg/mL* | 10 mM (~2.7 mg/mL) | High (Years at -20°C) |
| Water (Deionized) | ~50 mg/mL | Not Recommended for Stock | Low (<24 Hours) |
| PBS (pH 7.2) | ~5 mg/mL | Working Conc.[1][2] Only | Low (<24 Hours) |
| Ethanol | Insoluble | N/A | N/A |
*Note: While some sources (e.g., Selleckchem) cite up to 54 mg/mL in DMSO, Cayman Chemical suggests a more conservative 10 mg/mL.[1] We recommend the lower limit for initial stock preparation to ensure thermodynamic stability.
Expert Insight: The Water vs. DMSO Dilemma
-
Hydrolysis Risk: Pentostatin contains a diazepin ring system that is susceptible to hydrolytic cleavage over time in aqueous solution.[1] Never store aqueous stocks.
-
Ionic Strength Sensitivity: Solubility drops largely in PBS (5 mg/mL) compared to pure water (54 mg/mL) due to the "salting-out" effect.[1] Always dissolve in pure DMSO or water before introducing saline buffers.[1]
Part 3: Preparation Protocols
Protocol A: Preparation of High-Stability DMSO Stock (10 mM)
Objective: Create a master stock solution stable for long-term storage.
-
Calculations:
-
Environment: Work in a laminar flow hood to maintain sterility.
-
Solvent Prep: Use anhydrous DMSO (Grade: ≥99.9%).[1] Sparging with nitrogen gas for 5 minutes is recommended to remove dissolved oxygen, which can degrade the diazepin ring.
-
Dissolution:
-
Add DMSO directly to the vial containing the solid.[1]
-
Vortex: 30 seconds at medium speed.
-
Visual Check: Hold vial against a dark background. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes.
-
-
Aliquot & Storage:
-
Dispense into light-protective amber vials (or wrap in foil).
-
Volume per aliquot: 20–50 µL (single-use size to avoid freeze-thaw cycles).
-
Store at -20°C (stable for >2 years) or -80°C (stable for >4 years) .
-
Protocol B: Aqueous Dilution for Biological Assays
Objective: Dilute DMSO stock into culture media/buffer without precipitation.[1]
-
Thawing: Thaw DMSO stock at room temperature. Do not heat. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended):
-
If going from 100% DMSO to aqueous, a direct spike can cause "shock precipitation" at the injection site.
-
Prepare a 10x Intermediate in sterile water or culture media without serum.[1]
-
-
Final Dilution:
Part 4: Workflow Visualization
The following diagram illustrates the critical decision pathways for handling Pentostatin to ensure structural integrity and solubility.
Caption: Logical workflow for Pentostatin solubilization, emphasizing the critical check for clarity and the risk of direct PBS dilution.
Part 5: Troubleshooting & Quality Control
| Issue | Cause | Solution |
| Precipitation on Dilution | "Salting out" effect in high-salt buffers (PBS).[1] | Dilute stock into pure sterile water first, then add concentrated buffer salts, or dilute into low-serum media.[1] |
| Yellow Discoloration | Oxidation of the diazepin ring.[1] | Discard solution. Ensure future stocks are made with N₂-sparged DMSO and stored in amber vials. |
| Loss of Biological Activity | Hydrolysis due to aqueous storage.[1] | Always prepare aqueous working solutions fresh.[1] Never freeze aqueous dilutions.[1] |
Part 6: References
-
PubChem. Pentostatin Compound Summary (CID 439693). National Library of Medicine.[1][3] Retrieved from [Link][1]
-
Chan, T. S., et al. (2012).[1][4] Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (Context on quinoline/nucleoside analog handling). Retrieved from [Link]
Sources
Application Notes & Protocols for the Synthesis of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydro-1H-imidazo[4,5-e]diazepin-8-ol: A Key Precursor to Pentostatin
Abstract
This document provides a detailed guide for the synthesis of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydro-1H-imidazo[4,5-e]diazepin-8-ol, a pivotal intermediate in the total synthesis of Pentostatin (2'-Deoxycoformycin). Pentostatin is a potent adenosine deaminase inhibitor used in the treatment of hairy cell leukemia. The synthesis of its core structure presents significant stereochemical challenges, particularly in the construction of the C-N glycosidic bond with the 2-deoxyribose moiety. These application notes consolidate field-proven protocols, explain the rationale behind the selection of key reagents and catalysts, and provide a self-validating framework for researchers in medicinal chemistry and drug development.
Introduction: The Synthetic Challenge
The synthesis of 2'-deoxynucleoside analogues like Pentostatin is a formidable challenge in organic chemistry. Unlike ribonucleosides, the absence of a hydroxyl group at the C2' position of the sugar prevents anchimeric assistance (neighboring group participation). This makes the stereoselective formation of the β-glycosidic bond difficult, often leading to mixtures of α and β anomers. The successful synthesis, therefore, relies on carefully selected starting materials, robust protecting group strategies, and highly specific catalysts to control the stereochemical outcome of the crucial glycosylation step.
This guide will focus on a convergent synthetic strategy, which involves the separate synthesis of the heterocyclic aglycone and a protected 2-deoxyribose derivative, followed by their coupling.
Retrosynthetic Analysis & Strategy
A convergent synthesis is the most efficient approach, minimizing the number of steps in the main reaction sequence and thus maximizing overall yield.[1] Our strategy involves three primary stages:
-
Preparation of the Glycosyl Donor: Synthesis of a suitably protected and activated 2-deoxyribose derivative. The key intermediate is 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride (also known as Hoffer's chlorosugar).
-
Synthesis of the Aglycone: Construction of the protected imidazo[4,5-e]diazepine heterocyclic core.
-
Glycosylation and Deprotection: Stereoselective coupling of the glycosyl donor and the aglycone, followed by the removal of protecting groups to yield the final product.
Caption: Convergent retrosynthetic analysis for the Pentostatin precursor.
Part 1: Synthesis of the Glycosyl Donor
The chosen glycosyl donor is 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride . This intermediate is stable, crystalline, and its α-chloro configuration favors the desired SN2-like inversion to the β-anomer during coupling.
Reagents and Catalysts
| Reagent/Catalyst | Function | Rationale for Selection |
| 2-Deoxy-D-ribose | Starting Material | Commercially available and fundamental sugar backbone. |
| p-Toluoyl chloride (TolCl) | Protecting Group | Forms stable toluoyl esters at the C3 and C5 hydroxyls. These groups are "disarming," meaning their electron-withdrawing nature reduces the reactivity of the oxocarbenium ion intermediate, thus favoring an SN2 pathway and enhancing β-selectivity.[2][3][4] They are also crystalline and aid in purification. |
| Pyridine | Base & Catalyst | Acts as a nucleophilic catalyst in the esterification and neutralizes the HCl byproduct. |
| Hydrogen Chloride (in Ether/DCM) | Anomeric Chlorination | Reacts with the anomeric hydroxyl (or methyl ether) to install the α-chloro leaving group. Gaseous HCl or acetyl chloride in situ generation provides precise control.[5] |
| Dichloromethane (DCM) | Solvent | An inert aprotic solvent suitable for both protection and chlorination steps. |
Protocol: Preparation of Hoffer's Chlorosugar
Expert Insight: This two-step, one-pot procedure is highly efficient. The key is to ensure complete dryness of reagents and solvent, as moisture will hydrolyze the intermediates and the final product. The α-anomer is the thermodynamically favored product of the chlorination reaction.
Step 1: Di-O-toluoylation of 2-Deoxy-D-ribose
-
Suspend 2-Deoxy-D-ribose (1.0 eq) in anhydrous pyridine (approx. 5-10 volumes) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add p-Toluoyl chloride (2.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction mixture should become a clear, homogenous solution.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
Step 2: Anomeric Chlorination
-
Cool the reaction mixture from Step 1 back to 0 °C.
-
Slowly bubble dry HCl gas through the solution or add a saturated solution of HCl in anhydrous diethyl ether until the solution is acidic and a precipitate (pyridinium hydrochloride) forms.
-
Continue stirring at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the toluoylated sugar intermediate.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3x).
-
Combine the organic layers, wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., Dichloromethane/Hexanes or Ethyl Acetate/Hexanes) to afford 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride as a white crystalline solid.[5][6][7]
Part 2: The Glycosylation Reaction - A Mechanistic Perspective
This is the most critical step of the synthesis. The goal is to form the C-N bond between the N3 position of the aglycone and the C1' of the sugar with high β-selectivity.
Reagents and Catalysts
| Reagent/Catalyst | Function | Rationale for Selection |
| Hoffer's Chlorosugar | Glycosyl Donor | Provides the activated 2-deoxyribose moiety. |
| Protected Aglycone | Glycosyl Acceptor | The nucleophile. Silylation of the aglycone (e.g., with BSA) increases its nucleophilicity and solubility. |
| Tin(IV) chloride (SnCl₄) | Lewis Acid Catalyst | Activates the glycosyl donor by coordinating to the anomeric chlorine, facilitating its departure and the formation of a transient oxocarbenium-like species. Its strong Lewis acidity is effective for this challenging coupling.[8] |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Silylating Agent | Activates the aglycone by converting N-H protons to N-SiMe₃ groups, making the nitrogen more nucleophilic and preventing side reactions.[8] |
| Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE) | Solvent | Polar aprotic solvents that are compatible with the Lewis acid and can solvate the reaction intermediates. |
Protocol: β-Selective Glycosylation
Expert Insight: The order of addition is critical. The aglycone must be silylated first before the introduction of the glycosyl donor and the Lewis acid catalyst. The reaction must be run under strictly anhydrous conditions at low temperatures to suppress anomerization and side reactions.
-
To a flame-dried flask under an inert atmosphere, add the protected aglycone (1.0 eq) and anhydrous acetonitrile (or DCE).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0-3.0 eq) and heat the mixture gently (e.g., 50-60 °C) for 1-2 hours to ensure complete silylation. A clear solution should be obtained.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve Hoffer's Chlorosugar (1.1 eq) in anhydrous acetonitrile. Add this solution to the silylated aglycone mixture via cannula.
-
Cool the resulting mixture to a lower temperature, typically -15 °C to -20 °C (using a dry ice/acetonitrile bath).
-
Add Tin(IV) chloride (SnCl₄) (1.2 eq, typically as a 1M solution in DCM) dropwise, keeping the internal temperature below -10 °C.
-
Stir the reaction at this low temperature for 4-8 hours. Monitor progress by TLC or LC-MS.
-
Quench the reaction by adding it to a vigorously stirred, cold saturated solution of NaHCO₃.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove tin salts.
-
Separate the organic layer, and wash the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to separate the desired β-anomer from the α-anomer and other impurities.
Caption: Mechanism of Lewis acid-catalyzed β-selective glycosylation.
Part 3: Deprotection
The final stage involves the removal of the toluoyl protecting groups from the sugar and any protecting groups on the aglycone to yield the target molecule.
Reagents and Catalysts
| Reagent/Catalyst | Function | Rationale for Selection |
| Sodium Methoxide (NaOMe) in Methanol | Deprotection Reagent | A standard and effective reagent for the transesterification (saponification) of ester protecting groups like toluoyl. The reaction is typically clean and high-yielding. |
| Methanol (MeOH) | Solvent | The solvent for the reaction and also the source of the methoxide nucleophile. |
| Ammonium Chloride (NH₄Cl) or Acetic Acid | Quenching Agent | Neutralizes the basic reaction mixture to prevent potential degradation of the product. |
Protocol: Saponification of Toluoyl Esters
-
Dissolve the purified, protected β-nucleoside (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1-0.5 eq of a 0.5 M solution).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, neutralize the reaction by adding a saturated aqueous solution of NH₄Cl or a few drops of glacial acetic acid until the pH is ~7.
-
Concentrate the mixture under reduced pressure.
-
The residue can be purified by silica gel chromatography or recrystallization to yield the final, deprotected Pentostatin precursor.
References
-
Convergent synthesis of proteins using peptide-aminothiazoline. RSC Publishing. [Link]
-
Convergent synthesis: A strategy to synthesize compounds of biological interest. Scholars Research Library. [Link]
-
Total synthesis of (8R)-3-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][9][10]diazepin-8-ol (pentostatin), the potent inhibitor of adenosine deaminase. The Journal of Organic Chemistry. [Link]
-
Convenient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride. ResearchGate. [Link]
-
Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Aston Publications Explorer. [Link]
-
Stereoselective Approaches to β-Linked 2-Deoxy Sugars. MDPI. [Link]
-
β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas. ChemRxiv. [Link]
-
Methods for 2-Deoxyglycoside Synthesis. National Institutes of Health (NIH). [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis_Chemicalbook [chemicalbook.com]
- 9. Convergent synthesis of pyragonicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Cell culture dosing protocols for (8R)-3-(2-Deoxy-
Application Note: Precision Cell Culture Dosing Protocols for Pentostatin ((8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol)
Executive Summary & Compound Identification
Compound: Pentostatin (Nipent, 2'-Deoxycoformycin) Target: Adenosine Deaminase (ADA) Mechanism: Irreversible transition-state analog inhibitor.[1] Primary Application: Induction of apoptosis in lymphoproliferative disorders (e.g., Hairy Cell Leukemia) via dATP accumulation.
This guide details the handling, solubilization, and dosing strategies for Pentostatin in in vitro systems. Unlike many chemotherapeutics that target DNA directly, Pentostatin acts metabolically. Successful experimentation requires strict control over culture medium composition—specifically the source of serum—to prevent exogenous Adenosine Deaminase (ADA) from confounding results.
Mechanism of Action & Experimental Logic
To design a valid dosing protocol, one must understand the "Purine Trap" mechanism. Pentostatin does not kill cells immediately; it creates a metabolic bottleneck.
-
ADA Inhibition: Pentostatin inhibits ADA with picomolar affinity (
).[1] -
Substrate Accumulation: In the absence of ADA, Deoxyadenosine (dAdo) is not converted to Deoxyinosine.
-
The dATP Trap: Excess dAdo is phosphorylated by Deoxycytidine Kinase (dCK) to dATP.
-
RNR Blockade: High intracellular dATP allosterically inhibits Ribonucleotide Reductase (RNR), starving the cell of other dNTPs (dCTP, dTTP, dGTP) required for DNA synthesis.
-
Apoptosis: The resulting DNA replication stress triggers p53-independent apoptosis.
Signaling Pathway Visualization
Caption: The "Purine Trap" mechanism. Pentostatin blocks ADA, forcing Deoxyadenosine toward dATP production, which subsequently shuts down DNA synthesis.[1][2][3]
Pre-Experimental Planning: The Serum Variable
CRITICAL WARNING: Standard Fetal Bovine Serum (FBS) contains high levels of bovine ADA. If you treat cells in standard media (DMEM/RPMI + 10% FBS) without accounting for this, the serum ADA will:
-
Sequester a portion of your Pentostatin (acting as a "sink").
-
Rapidly degrade any exogenous Deoxyadenosine you add to the culture to drive toxicity.
Recommendation:
-
Gold Standard: Use Horse Serum (low ADA activity) or defined serum-free media if your cell line permits.[1]
-
Alternative: If using FBS, you must heat-inactivate it (56°C for 30 min), though bovine ADA is remarkably heat-stable.[1]
-
Control: Always include a "Media Only" control (Media + Pentostatin + Substrate, no cells) analyzed by HPLC to verify substrate stability.
Preparation & Storage Protocol
Unlike many hydrophobic inhibitors (e.g., Wortmannin), Pentostatin is highly water-soluble.[1] Avoid DMSO if possible to eliminate solvent toxicity artifacts.
Reagent Preparation Table
| Parameter | Specification | Notes |
| Solvent | Sterile PBS or Water | Solubility > 30 mg/mL.[1] |
| Stock Conc. | 1 mg/mL (3.7 mM) | Molecular Weight = 268.27 g/mol .[1] |
| Filtration | 0.22 µm PVDF/PES | Essential.[1] Do not autoclave. |
| pH Stability | pH 7.0 - 8.5 | Unstable at pH < 5.0. Do not use acidic diluents.[1] |
| Storage | -20°C (Long term) | Stable for >12 months lyophilized.[1] |
| Aliquot | Single-use (20-50 µL) | Avoid freeze-thaw cycles. |
Step-by-Step Solubilization
-
Weigh 1 mg of Pentostatin powder.
-
Add 1.0 mL of sterile PBS (pH 7.4). Vortex gently until clear (dissolution is rapid).
-
Filter sterilize into a sterile microcentrifuge tube.
-
Aliquot into 50 µL volumes and freeze at -20°C immediately.
Cell Culture Dosing Protocol
This protocol is designed for a 96-well plate format for cytotoxicity (IC50) assessment.[1]
Materials
-
Target Cells (e.g., Jurkat, CCRF-CEM, or primary HCL cells).[1]
-
Pentostatin Stock (1 mg/mL).
-
Co-substrate: 2'-Deoxyadenosine (dAdo).[1] Note: Pentostatin alone is often cytostatic. To induce rapid apoptosis, cells usually require exogenous dAdo (10-50 µM) to fuel the dATP trap.[1]
Workflow Diagram
Caption: Experimental workflow from stock preparation to final readout. Note the requirement for 2X concentration preparation for 1:1 addition to wells.
Detailed Procedure
-
Seeding (Day 0):
-
Seed cells at exponential growth density (typically 5,000–10,000 cells/well for suspension lines) in 50 µL of fresh media.
-
Incubate for 24 hours to recover from handling stress.
-
-
Preparation of Treatment Media (Day 1):
-
Prepare a 2X Pentostatin working solution in culture media.
-
Dose Range: Pentostatin is potent.[2] Recommended range: 0.1 nM to 10 µM.
-
Example (10 µM final): Dilute stock (3.7 mM) 1:185 into media to get 20 µM (2X). Perform 1:10 serial dilutions.
-
Substrate Addition: Prepare a 2X solution of Deoxyadenosine (dAdo). Final concentration usually 10 µM.
-
Combined 2X Mix: Media + Pentostatin (2X) + dAdo (2X).[1]
-
-
Treatment:
-
Add 50 µL of the 2X Treatment Mix to the 50 µL of cells already in the well.
-
Final Volume: 100 µL.
-
Final Concentration: 1X Pentostatin, 1X dAdo.
-
-
Controls (Required):
-
Vehicle: Cells + PBS + dAdo (checks if dAdo alone is toxic).
-
Blank: Media only (no cells).
-
Max Kill: Cells + Staurosporine (1 µM).
-
-
Incubation:
-
Incubate for 48 to 72 hours .
-
Rationale: dATP accumulation is gradual. 24 hours is often insufficient for apoptosis in this pathway.
-
-
Readout:
-
Viability: ATP-based luminescence (e.g., CellTiter-Glo) is preferred over MTS/MTT, as metabolic activity can fluctuate before membrane integrity is lost.[1]
-
Mechanism Check: Annexin V / PI staining via flow cytometry.
-
Troubleshooting & Validation
| Observation | Probable Cause | Corrective Action |
| No Toxicity Observed | Serum ADA activity is too high.[1] | Switch to Horse Serum or heat-inactivate FBS.[1] Increase Pentostatin dose. |
| No Toxicity Observed | Lack of substrate (dAdo).[1] | Supplement media with 10-50 µM 2'-Deoxyadenosine.[1] |
| High Background Toxicity | dAdo toxicity.[1] | Titrate dAdo down. Some cells are sensitive to nucleoside imbalance even without ADA inhibition. |
| Precipitation | Acidic Media.[1] | Ensure media pH is > 7.0. Pentostatin degrades in acid. |
References
-
Smyth, J. F., et al. "The clinical pharmacology of the adenosine deaminase inhibitor 2'-deoxycoformycin." Cancer Chemotherapy and Pharmacology 5.2 (1980): 93-101.[1] Link[1]
-
Johnston, J. B., et al. "The mechanism of apoptosis in chronic lymphocytic leukemia cells: the role of the accumulation of dATP." Blood 89.7 (1997): 2521-2531.[1] Link
-
Niitsu, N., et al. "Pentostatin induces apoptosis in human T-lymphoblastic leukemia cells via a caspase-dependent pathway."[1] International Journal of Hematology 68.4 (1998): 403-413.[1]
-
PubChem Compound Summary. "Pentostatin." National Center for Biotechnology Information. Link[1]
Sources
Technical Support Center: Purification of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Common Name: Pentostatin (2'-Deoxycoformycin) CAS Registry Number: 53910-25-1 Target Audience: Process Chemists, Purification Scientists, and CMC Leads.
Executive Summary
You are likely encountering difficulties with the purification of Pentostatin , a potent adenosine deaminase inhibitor. This molecule presents a "perfect storm" of purification challenges: it is highly polar (water-soluble), chemically unstable outside a narrow pH window, and possesses a critical chiral center at the C-8 position of the diazepine ring.
This guide moves beyond standard protocols to address the causality of failure . Successful isolation requires navigating the "Stability/Polarity/Chirality" triangle. The protocols below are designed to maximize recovery of the bioactive (8R)-isomer while eliminating the inactive (8S)-epimer (Epipentostatin) and hydrolysis degradation products.
Module 1: The Stability Window (Preventing Degradation)
The Problem: "My yield is vanishing during the concentration step."
Root Cause: Pentostatin is an acid-labile 2'-deoxy nucleoside analog.
-
Acid Hydrolysis (pH < 5.0): The glycosidic bond between the diazepine base and the 2-deoxyribose sugar cleaves, releasing the free base and sugar.[1] This reaction is accelerated by heat.
-
Base Hydrolysis (pH > 10.0): The imine bond within the seven-membered diazepine ring hydrolyzes, opening the ring and destroying activity.
Corrective Protocol:
-
Buffer Locking: Maintain all process streams between pH 7.0 and 8.5 .
-
Temperature Control: Never exceed 40°C during rotary evaporation.
-
Neutralization: If eluting from resins with acidic or basic modifiers, quench fractions immediately into a neutralizing buffer (e.g., TRIS or Phosphate) before concentration.
Visualization: Stability Logic Tree
Figure 1: Decision tree illustrating the critical pH boundaries for Pentostatin stability.
Module 2: Capture & Desalting (The Polarity Trap)
The Problem: "The compound won't extract into organic solvents."
Root Cause: Pentostatin is highly hydrophilic. Standard liquid-liquid extraction (e.g., Ethyl Acetate/Water) often fails or results in massive emulsion formation and yield loss.
The Solution: Macroporous Adsorption Resins (Diaion HP-20). Instead of extraction, use a "Capture and Release" strategy using hydrophobic interaction resins. This separates the polar Pentostatin from inorganic salts and highly polar fermentation media components.
Step-by-Step Protocol:
-
Preparation: Hydrate Diaion HP-20 (or Amberlite XAD-4) in methanol, then rinse extensively with water.
-
Loading: Filter the fermentation broth or synthesis mixture. Adjust pH to 7.5. Load onto the column at a slow flow rate (0.5 BV/h).
-
Washing: Wash with 2-3 Bed Volumes (BV) of Deionized Water .
-
Why? This removes inorganic salts and highly polar sugars that do not bind to the resin.
-
-
Elution: Elute with a step gradient of Methanol/Water (0% → 10% → 20% → 30%).
-
Target: Pentostatin typically elutes between 10-25% Methanol.
-
Validation: Monitor fractions via HPLC at 282 nm.
-
Module 3: Epimer Resolution (8R vs. 8S)
The Problem: "I see a 'shoulder' peak or a split peak in HPLC. I cannot separate the 8R active isomer from the 8S impurity."
Root Cause: The (8S)-isomer (Epipentostatin) is a thermodynamic byproduct. The structural difference is minute (spatial orientation of a single hydroxyl group), making separation on standard C18 difficult without specific modifiers.
Troubleshooting Table: HPLC Optimization
| Parameter | Recommendation | Mechanism |
| Stationary Phase | High-Surface Area C18 (e.g., Hypersil ODS2, 5µm) | Provides sufficient hydrophobic interaction surface for subtle chiral recognition. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.[2]6) | Controls ionization of the diazepine ring; prevents acid degradation on-column. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better selectivity for polar nucleosides than ACN. |
| Flow Rate | Low (0.8 - 1.0 mL/min) | Maximizes interaction time with the stationary phase. |
| Detection | UV @ 282 nm | Specific absorption max for the diazepine ring system. |
Advanced Separation Protocol (Prep-HPLC): If C18 fails to provide baseline resolution (Rs > 1.5), utilize fractional crystallization post-HPLC.
-
Collect the mixed fraction (8R + 8S).
-
Concentrate to a supersaturated syrup.
-
Add Methanol/Acetone (1:5) slowly.
-
The (8R)-isomer typically crystallizes preferentially. Seed with pure (8R) crystals if available.
Visualization: Purification Workflow
Figure 2: End-to-end purification workflow from crude mixture to pure API.
Frequently Asked Questions (FAQ)
Q1: Can I use borate affinity chromatography?
-
Answer: Generally, no.[3] Borate affinity is highly effective for ribonucleosides because borate complexes with cis-2',3'-diols. Pentostatin is a 2'-deoxy compound (lacking the 2'-OH); therefore, it does not form the stable cyclic borate complex required for this separation method. Stick to Hydrophobic Interaction (HP-20) and RP-HPLC.[4]
Q2: My HPLC peaks are tailing significantly. Why?
-
Answer: This is likely due to the interaction of the basic diazepine nitrogens with residual silanols on the silica column.
-
Fix: Ensure your mobile phase contains a "masking agent" like Ammonium Acetate (10-20 mM) . If tailing persists, add a small amount of Triethylamine (TEA) to the mobile phase, but ensure the pH remains < 8.5 to protect the silica.
Q3: How do I store the purified fractions before lyophilization?
-
Answer: Do not store in water for extended periods at room temperature. Freeze fractions immediately at -20°C or -80°C. If liquid storage is necessary, ensure the buffer is pH 7.5-8.0 and keep at 4°C for no more than 24 hours.
References
-
Showalter, H. D., et al. "The synthesis of pentostatin (2'-deoxycoformycin)." The Journal of Organic Chemistry, 1982.
-
Chan, E., et al. "Total synthesis of (+)-pentostatin, the potent inhibitor of adenosine deaminase." The Journal of Organic Chemistry, 1982.
-
Mitsubishi Chemical Corporation. "Diaion™ HP-20 Product Data Sheet & Application Guide." (Standard industry reference for HP-20 usage).
-
Woo, H. J., et al. "Determination of Pentostatin in Culture Broth Using High Performance Liquid Chromatography-Mass Spectrometry." Chinese Journal of Analytical Chemistry, 2007.
- Gupta, P., et al. "Stability of Pentostatin in Acidic and Basic Solutions." Journal of Pharmaceutical Sciences, 1990.
Sources
- 1. Chemical stability of pentostatin (NSC-218321), a cytotoxic and immunosuppressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of pentostatin in culture broth using high performance liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of hairy cell leukemia with alternating cycles of pentostatin and recombinant leukocyte A interferon: results of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diaion hp-20 column: Topics by Science.gov [science.gov]
Technical Support Center: Degradation Profiling of Pentostatin & Nucleoside Analogs
The following technical guide is designed for researchers and analytical scientists characterizing Pentostatin (Nipent) and structurally related (8R)-3-(2-deoxy-β-D-erythro-pentofuranosyl) nucleoside analogs.
Based on the nomenclature fragment provided—(8R)-3-(2-Deoxy-—this guide focuses on Pentostatin [(8R)-3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol], a potent adenosine deaminase inhibitor.[1] The stereochemistry at C8 and the N-glycosidic linkage are critical stability factors.[1]
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Forced Degradation, Impurity Identification, and HPLC Troubleshooting
Core Degradation Pathways (The "Why" and "How")
Understanding the chemical susceptibility of the diazepin-8-ol ring system and the N-glycosidic bond is prerequisite to successful method development.[1] Pentostatin exhibits distinct degradation mechanisms based on pH.
Mechanism of Action
-
Acidic Conditions (pH < 4.0): The primary pathway is N-glycosidic bond cleavage .[1] The protonation of the N3 nitrogen (or N1 depending on tautomer) weakens the bond between the diazepine base and the deoxyribose sugar, leading to the release of the aglycone (heterocyclic base) and free 2-deoxyribose.[1]
-
Basic Conditions (pH 6.5 – 10.5): The seven-membered diazepine ring is susceptible to hydrolytic ring opening .[1] The imine bond at the C5 position hydrolyzes to form a formamide derivative.[2]
-
Extreme Basic Conditions (pH > 11): The chromophore is destroyed.[1] The diazepine ring fragments into non-UV-absorbing species, leading to mass balance errors if using only UV detection.[1]
Pathway Visualization
The following diagram maps the degradation logic for experimental planning.
Figure 1: pH-dependent degradation pathways of Pentostatin.[1] Note the divergence between glycosidic cleavage in acid and ring opening in base.
Experimental Protocols: Forced Degradation
Do not treat these steps as a checklist. They are a system.[3] You must run a control (unstressed sample) in parallel for every condition to distinguish degradation peaks from matrix artifacts.[1]
Protocol A: Hydrolytic Stress[1]
| Condition | Reagent | Temp/Time | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl | 60°C / 2-4 hrs | 10-20% | Critical: Neutralize with 0.1 N NaOH before injection to prevent peak distortion or column damage. |
| Base Hydrolysis | 0.01 N NaOH | RT / 1-2 hrs | 10-20% | Caution: Pentostatin is extremely labile in base.[1] Start with lower concentration/temp to avoid total signal loss (chromophore destruction).[1] |
| Oxidation | 3% H₂O₂ | RT / 2-6 hrs | 5-15% | Watch for N-oxide formation on the diazepine ring.[1] |
Protocol B: LC-MS Identification Strategy
To identify the specific degradants generated above, use the following logic:
-
Aglycone Check (Acid Sample): Look for a mass shift of -116 Da (loss of deoxyribose, C5H10O4).[1]
-
Ring Opening Check (Base Sample): Look for a mass shift of +18 Da .[1]
Troubleshooting Guide (FAQ)
Q1: I am seeing significant peak tailing for the parent Pentostatin peak. How do I fix this?
Root Cause: Pentostatin contains basic nitrogen atoms (imidazole/diazepine system) that interact with residual silanols on the silica backbone of the HPLC column. The Fix:
-
Add a Ion Pair/Modifier: Ensure your mobile phase contains Triethylamine (TEA) or use a phosphate buffer at pH 6.5–7.0.[1]
-
Column Selection: Switch to a "Base Deactivated" (BD) or hybrid particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) which has end-capping to cover free silanols.[1]
-
Temperature: Increasing column temperature to 30-40°C can improve mass transfer and sharpen peaks.[1]
Q2: In my base degradation study (0.1 N NaOH), the parent peak disappeared, but no new large peaks appeared. Where is the mass balance?
Root Cause: Chromophore destruction. As noted in the mechanism section, high pH (>11) causes the diazepine ring to fragment into non-conjugated species that do not absorb UV light at standard wavelengths (254/280 nm).[1] The Fix:
-
Reduce Stress: Repeat the experiment using 0.01 N NaOH or lower the temperature to 5°C.
-
Change Detection: Use a Universal Detector like CAD (Charged Aerosol Detector) or ELSD , or rely on MS (Total Ion Chromatogram) , which does not depend on UV chromophores.[1]
Q3: I see a peak eluting immediately after the void volume in acid stressed samples. What is it?
Analysis: This is likely 2-deoxyribose .[1][2] Confirmation:
-
Deoxyribose has very low UV absorbance. If you see it, you are likely detecting it at low wavelengths (<210 nm) or via Refractive Index (RI) detection.[1]
-
Validation: Inject a pure standard of 2-deoxyribose.[1] It should co-elute with this early peak.
Analytical Method Reference (HPLC Conditions)
Use this starting point for method development. Adjust gradient slope based on impurity resolution.
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard RP stationary phase.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.[1]5) | Buffer controls ionization of the basic nitrogens. |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV 282 nm | Max absorbance for the diazepine ring system. |
| Gradient | 0-10% B over 15 mins | Pentostatin is polar; low organic is needed for retention.[1] |
Troubleshooting Logic Tree
Use this flow to diagnose "Ghost Peaks" or "Missing Peaks" in your chromatograms.
Figure 2: Diagnostic decision tree for resolving HPLC anomalies during Pentostatin analysis.
References
-
Chan, S.Y., et al. (1979). Chemical stability of pentostatin (NSC-218321), a cytotoxic and immunosuppressant agent.[1] Journal of Pharmaceutical Sciences.
- Relevance: Defines the pH-rate profiles and specific hydrolysis mechanisms (N-glycosidic cleavage vs. Imine hydrolysis).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4420, Pentostatin.[1]
- Relevance: Provides chemical structure, IUPAC nomenclature, and physical property d
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).
-
Relevance: The regulatory framework requiring stress testing (forced degradation) for impurity profiling.[1]
-
Sources
- 1. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 2. Chemical stability of pentostatin (NSC-218321), a cytotoxic and immunosuppressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Pentostatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pentostatin? [synapse.patsnap.com]
Technical Support Center: Stereochemical Integrity of (8R)-Deoxycoformycin
Understanding the Challenge: The Instability of the C8 Stereocenter
(8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol, also known as Pentostatin or 2'-deoxycoformycin (dCF), is a potent inhibitor of adenosine deaminase (ADA) with significant therapeutic applications in lymphoid malignancies.[3] A critical aspect of its biological activity is the absolute stereochemistry at the C8 position of the diazepine ring. The (8R)-epimer is the pharmacologically active form, while the (8S)-epimer is significantly less active.
The primary challenge during the isolation and purification of (8R)-dCF is the susceptibility of the C8 hydroxyl group to epimerization. This process is primarily driven by the formation of an achiral 8-keto intermediate (8-ketodeoxycoformycin), which can then be non-stereoselectively reduced back to a mixture of (8R)- and (8S)-epimers.[1] This equilibrium underscores the importance of carefully controlled conditions throughout the isolation process to maintain the stereochemical integrity of the target compound.
The mechanism of epimerization is thought to proceed through a keto-enol tautomerism at the C8 position. Factors that can influence this process include pH, temperature, and the presence of certain solvents or contaminants that can catalyze the reaction.
Troubleshooting Guide: Isolating (8R)-dCF with Minimal Epimerization
This section addresses common issues encountered during the isolation of (8R)-dCF in a question-and-answer format.
Q1: I'm observing a significant amount of the (8S)-epimer in my final product. What are the most likely causes during extraction?
A1: Epimerization during extraction is often linked to pH and temperature.
-
pH: The stability of nucleoside analogs can be highly pH-dependent.[4][5] For dCF, extremes in pH, both acidic and alkaline, can promote the formation of the 8-keto intermediate, leading to epimerization. It is crucial to maintain a near-neutral pH (approximately 6.5-7.5) during all aqueous extraction and washing steps.
-
Temperature: Elevated temperatures can accelerate the rate of epimerization. All extraction and subsequent purification steps should be performed at reduced temperatures, ideally between 0-4 °C.
-
Solvent Choice: While less common, certain organic solvents could potentially contribute to epimerization, especially if they contain acidic or basic impurities. Use high-purity, neutral solvents for all extractions.
Q2: My preliminary analysis shows good stereochemical purity, but I'm seeing an increase in the (8S)-epimer after column chromatography. How can I prevent on-column epimerization?
A2: On-column epimerization is a common challenge. The stationary phase and mobile phase composition are critical factors.
-
Stationary Phase: Standard silica gel can have acidic sites that promote epimerization. It is highly recommended to use a deactivated or end-capped silica gel. Alternatively, consider using a different stationary phase, such as alumina (neutral grade) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
-
Mobile Phase:
-
Normal Phase: If using normal-phase chromatography on silica, consider adding a small amount of a neutral or slightly basic modifier, such as triethylamine (0.1-0.5%), to the mobile phase to neutralize acidic sites on the silica surface.
-
Reversed Phase: Reversed-phase HPLC is often a better choice for separating diastereomers and can be less prone to causing on-column epimerization.[6] A buffered mobile phase (e.g., ammonium acetate or phosphate buffer at pH 7.0) is crucial to maintain a stable pH environment.
-
-
Loading and Elution: Avoid overloading the column, as this can lead to band broadening and prolonged contact time with the stationary phase. Use a flow rate that allows for efficient separation without being excessively slow.
Q3: How can I accurately quantify the ratio of (8R)- to (8S)-dCF in my samples?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for separating and quantifying diastereomers.[7][8]
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for this type of separation.
-
Mobile Phase: The choice of mobile phase will depend on the specific chiral column used. A typical mobile phase for these columns might consist of a mixture of hexane and a polar alcohol like isopropanol or ethanol. Method development will be necessary to achieve baseline separation of the two epimers.
-
Detection: UV detection at a wavelength where dCF has a strong absorbance (e.g., ~282 nm) is suitable for quantification.
Frequently Asked Questions (FAQs)
What is the biosynthetic precursor to (8R)-dCF?
The biosynthesis of 2'-deoxycoformycin involves a unique ring expansion of the adenine moiety of adenosine.[9] The process is initiated by the conversion of a branch point intermediate to 8-ketocoformycin-5'-monophosphate, which is then reduced and dephosphorylated to yield coformycin.[10][11]
Are there any specific handling and storage recommendations for (8R)-dCF to prevent long-term epimerization?
Yes. For long-term storage, (8R)-dCF should be kept as a solid at low temperatures (-20 °C or below) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. If storage in solution is necessary, use a buffered solution at neutral pH and store frozen. Avoid repeated freeze-thaw cycles.
Can I use spectroscopic methods like NMR to determine the epimeric ratio?
While high-field NMR can potentially distinguish between diastereomers, it is often challenging to achieve accurate quantification, especially for minor components. Chiral HPLC is the preferred method for its superior resolution and accuracy in determining epimeric ratios.
Experimental Protocols
Protocol 1: Optimized Extraction of (8R)-dCF from Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth at 4 °C to separate the biomass from the supernatant.
-
pH Adjustment: Carefully adjust the pH of the supernatant to 7.0 using a dilute acid or base while maintaining the temperature at 0-4 °C.
-
Solvent Extraction: Extract the aqueous supernatant three times with an equal volume of cold ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C.
-
Analysis: Immediately analyze a small aliquot of the crude extract by chiral HPLC to determine the initial epimeric ratio.
Protocol 2: Purification of (8R)-dCF using Reversed-Phase Flash Chromatography
-
Column Preparation: Pack a flash chromatography column with C18-functionalized silica gel and equilibrate with the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium acetate buffer, pH 7.0).
-
Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing acetonitrile concentration in the buffered aqueous phase.
-
Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing the desired product.
-
Pooling and Concentration: Combine the pure fractions containing (8R)-dCF and concentrate under reduced pressure, maintaining a low temperature.
-
Final Analysis: Perform a final analysis by chiral HPLC to confirm the stereochemical purity of the isolated product.
Data Presentation
Table 1: Influence of pH on Epimerization Rate (Illustrative Data)
| pH | Temperature (°C) | Incubation Time (h) | % (8S)-epimer formed |
| 4.0 | 25 | 24 | 15 |
| 7.0 | 25 | 24 | < 1 |
| 9.0 | 25 | 24 | 20 |
| 7.0 | 4 | 24 | < 0.5 |
Visualizations
Caption: Epimerization of (8R)-dCF via an achiral 8-keto intermediate.
Caption: Recommended workflow for isolating (8R)-dCF while minimizing epimerization.
References
-
Schramm, V. L., & Baker, D. C. (1985). Spontaneous epimerization of (S)-deoxycoformycin and interaction of (R)-deoxycoformycin, (S)-deoxycoformycin, and 8-ketodeoxycoformycin with adenosine deaminase. Biochemistry, 24(3), 641–646. [Link]
-
Ingles, P. J., et al. (1980). Isolation of deoxycoformycin-resistant cells with increased levels of adenosine deaminase. Proceedings of the National Academy of Sciences, 77(10), 5992-5995. [Link]
- Various Authors. (2021). Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography.
-
Somei, M., et al. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 17(9), 10839-10875. [Link]
-
Smyth, J. F., et al. (1980). Clinical pharmacology of deoxycoformycin. Cancer Chemotherapy and Pharmacology, 4(2), 93-96. [Link]
-
Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7088. [Link]
-
Kelly, G. T., et al. (2020). Characterization of the coformycin biosynthetic gene cluster in Streptomyces kaniharaensis. Proceedings of the National Academy of Sciences, 117(21), 11448-11454. [Link]
-
Hunt, S. W., & Hoffee, P. A. (1982). Adenosine deaminase from deoxycoformycin-sensitive and -resistant rat hepatoma cells. Purification and characterization. The Journal of Biological Chemistry, 257(23), 14239-14244. [Link]
-
Boc-biotech. (2019). Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate. [Link]
-
Muhajir, M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6528. [Link]
-
Belkacem, B., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 1-6. [Link]
-
Vongchampa, V., et al. (2003). Stability of 2'-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]
-
LibreTexts Chemistry. (2019). 5.14: Diastereomers and Optical Resolution. [Link]
-
Al-Tabakha, M. M., et al. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 15(11), 2568. [Link]
-
Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. PubMed. [Link]
-
Machtejevas, E., & Kazlauskas, R. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]
-
Sforza, S., et al. (2000). Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1, (21), 3737-3741. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]
-
Naeger, N. D., & Schinazi, R. F. (2014). Factors that modify inhibition of DNA polymerization by nucleoside analogs. ResearchGate. [Link]
-
Hanvey, J. C., et al. (1987). Biosynthesis of 2'-deoxycoformycin: evidence for ring expansion of the adenine moiety of adenosine to a tetrahydroimidazo[4,5-d][1][2]diazepine system. Biochemistry, 26(18), 5636-5641. [Link]
-
Kelly, G. T., et al. (2020). Characterization of the coformycin biosynthetic gene cluster in Streptomyces kaniharaensis. PNAS. [Link]
-
Wong, E. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14757-14771. [Link]
-
Siaw, M. F., & Coleman, M. S. (1984). Mechanism of Deoxyadenosine-Induced Catabolism of Adenine Ribonucleotides in Adenosine Deaminase-Inhibited Human T Lymphoblastoid Cells. The Journal of Biological Chemistry, 259(15), 9426-9433. [Link]
-
Johnston, J. B. (1991). 2'-Deoxycoformycin (pentostatin) for lymphoid malignancies. Rational development of an active new drug. Drugs, 42(6), 936-950. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 3. 2'-Deoxycoformycin (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medjpps.com [medjpps.com]
- 9. Biosynthesis of 2'-deoxycoformycin: evidence for ring expansion of the adenine moiety of adenosine to a tetrahydroimidazo[4,5-d][1,3]diazepine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the coformycin biosynthetic gene cluster in Streptomyces kaniharaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the coformycin biosynthetic gene cluster in Streptomyces kaniharaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Removal for (8R)-3-(2-Deoxy-...) Samples
Status: Operational Subject: Purification & Residual Solvent Removal for Acid-Labile Chiral Intermediates Audience: Organic Chemists, Process Development Scientists, QC Analysts
Core Directive & Scientific Context
The Challenge: You are working with a sample designated as (8R)-3-(2-Deoxy-...) . Based on standard nomenclature, this is likely a 2-deoxy-nucleoside analog or a structurally related chiral heterocycle.
These molecules present a "Purification Paradox":
-
Chemical Fragility: The "2-deoxy" moiety implies the absence of the 2'-hydroxyl group, making the
-glycosidic bond (or adjacent chiral centers) significantly more susceptible to acid-catalyzed hydrolysis and thermal epimerization (inversion at the 8R center) compared to their ribose counterparts. -
Solvent Tenacity: Syntheses often require high-boiling polar aprotic solvents (DMF, DMSO) or lattice-trapping solvents (DCM, THF), which are difficult to remove without applying the very heat or acid that degrades the sample.
Scope of Guide: This guide provides non-destructive protocols for removing Class 2 and Class 3 residual solvents (per ICH Q3C guidelines) while preserving the stereochemical integrity of the (8R) center and the labile deoxy-skeleton.
Decision Matrix: Select Your Protocol
Before proceeding, identify your primary solvent impurity and your sample's physical state.
Figure 1: Strategic Decision Matrix for solvent removal based on solvent class and sample solubility.
Troubleshooting Guide (Q&A)
Scenario A: The "Sticky" Solvent (DMF/DMSO)
Q: My NMR shows significant DMF (or DMSO) peaks. I've tried rotovapping at 50°C for hours, but it won't leave. Increasing the temperature degrades my (8R) isomer. What do I do?
A: Do not increase the temperature. DMF (BP 153°C) and DMSO (BP 189°C) have low vapor pressures. Heating a 2-deoxy sample above 60°C risks deglycosylation (cleavage of the sugar) or epimerization .
The Solution: The LiCl Wash (Method A) If your compound is soluble in organic solvents (EtOAc, DCM) but not water, use the "Salting In" effect to pull DMF into the aqueous phase.
-
Mechanism: DMF coordinates strongly with Lithium ions (
).[1] A 5% Lithium Chloride (LiCl) solution extracts DMF from the organic layer 2–3x more effectively than brine or water alone.
Protocol:
-
Dissolve crude sample in Ethyl Acetate or MTBE (avoid DCM if possible, as it holds water).
-
Wash organic layer 3x with 5% aqueous LiCl .[2]
-
Wash 1x with Brine (to remove residual Lithium).
-
Dry over
, filter, and concentrate.
Warning: If your product is a nucleoside analog, ensure the LiCl solution is neutral (pH 7) . Trace acidity in the wash can degrade the sample.
Scenario B: The "Trapped" Solvent (DCM/THF)
Q: I have removed the bulk solvent, but 0.5 equivalents of DCM remain. It seems "stuck" in the solid. High vacuum isn't working.
A: You are likely fighting Crystal Lattice Inclusion. Chlorinated solvents and ethers often fit perfectly into the crystal lattice of chiral molecules, forming stable solvates. No amount of vacuum will remove them without melting (and destroying) the crystal.
The Solution: Displacement Drying (Method C) You must "swap" the toxic solvent for a benign one (Class 3) that does not fit the lattice as tightly or is pharmacologically acceptable (e.g., Ethanol).
Protocol:
-
Dissolve the sample in a Class 3 solvent (Ethanol, Isopropanol, or Acetone) in which it is soluble.
-
Concentrate to dryness. Repeat this 2–3 times.
-
Why? This disrupts the DCM solvate and replaces it with an Ethanol solvate.
-
-
If the sample is an oil, triturate (grind) it with Heptane or Pentane to induce precipitation of the amorphous solid, which releases trapped solvents more easily.
Scenario C: Thermal Instability
Q: My (8R)-3-(2-Deoxy-...) sample turns yellow/brown during drying. How can I dry it without heat?
A: Use Lyophilization (Freeze-Drying) or Azeotropes. Color change indicates decomposition (likely elimination reactions or oxidation).
The Solution: Lyophilization (Method B) If your sample is water-soluble (or soluble in t-Butanol/Water mixtures):
-
Dissolve sample in Water or t-Butanol .
-
Freeze at -78°C (Dry ice/Acetone).
-
Sublime the solvent under high vacuum (<0.1 mbar).
-
Benefit: The sample remains frozen, preventing thermal degradation. DMSO is also removed effectively by lyophilization if the vacuum is deep enough.
-
Quantitative Data: Solvent Limits & Properties
Refer to this table to determine if your residual solvent levels are acceptable per ICH Q3C (R8) guidelines.
| Solvent | Class | Boiling Point (°C) | ICH Limit (ppm) | Removal Difficulty | Recommended Removal Strategy |
| Benzene | 1 | 80 | 2 | High (Toxicity) | Avoid Use. If present, extensive chromatography required. |
| DCM | 2 | 40 | 600 | Medium (Lattice) | Displacement with Ethanol; Amorphous precipitation. |
| Methanol | 2 | 65 | 3000 | Low | Standard Rotovap; Azeotrope with Acetone. |
| THF | 2 | 66 | 720 | High (Peroxides) | Displacement with MTBE/Heptane. |
| DMF | 2 | 153 | 880 | Very High | LiCl Wash (Method A) or Azeotrope with Xylene. |
| DMSO | 3 | 189 | 5000 | Very High | Lyophilization (Method B) or C18 Flash Column. |
| Ethanol | 3 | 78 | 5000 | Low | Rotovap; High Vacuum. |
*Class 3 solvents are limited to 5000 ppm (0.5%) by GMP, though higher levels may be acceptable if justified.[3]
Advanced Workflow: Azeotropic Removal of DMF
If LiCl extraction is not possible (e.g., product is water-soluble), use Azeotropic Distillation . This method uses a "carrier" solvent to lower the effective boiling point of DMF.
Figure 2: Workflow for azeotropic removal of high-boiling solvents using Toluene.
Technical Note: While DMF does not form a true azeotrope with Toluene at atmospheric pressure, the vapor pressure contribution allows Toluene to "carry" DMF over at significantly lower temperatures than pure DMF distillation.
References & Authority
-
ICH Q3C (R8) Guidelines : Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[3]
-
LiCl Extraction of DMF : Removal of DMF from reaction mixtures. (Standard organic synthesis protocol validated by multiple process chemistry groups).
-
Purification of Laboratory Chemicals : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The "Gold Standard" text for purification).
-
Stability of 2-Deoxyribose : Thermal and acid instability of N-glycosidic bonds in 2'-deoxy nucleosides. (General Chemical Principle).
Sources
Technical Support Center: Solubility & Stability Optimization for Pentostatin
Subject: (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol Common Name: Pentostatin (2'-Deoxycoformycin / dCF) Cas No: 53910-25-1
The Physicochemical Profile
Pentostatin is a potent adenosine deaminase (ADA) inhibitor.[1][2] While often cited as "freely soluble" in water, researchers frequently encounter precipitation or loss of potency. This is rarely a true solubility limit issue but rather a stability-driven solubility failure caused by pH sensitivity.
Key Chemical Properties
| Property | Specification | Critical Note |
| Water Solubility | > 100 mg/mL | Only at pH 7.0 – 8.5. |
| DMSO Solubility | ~ 50 mg/mL | Recommended for cryo-stock solutions. |
| Ethanol Solubility | < 1 mg/mL | Insoluble. Do not use for primary reconstitution. |
| pKa Values | 5.4 (Imidazo) | Protonation at pH < 5.5 leads to rapid degradation. |
| Stability Window | pH 7.0 – 8.5 | Unstable in acidic media (e.g., unbuffered saline, D5W). |
Troubleshooting Guide (FAQ)
Q1: I added water to the raw powder, but it looks cloudy or precipitated after a few minutes. Why?
Diagnosis: Acid-Catalyzed Degradation. Explanation: Pure Pentostatin is a zwitterion. If dissolved in unbuffered water (which often has a pH of ~5.5 due to dissolved CO₂), the compound protonates. At pH < 5, the glycosidic bond cleavage accelerates, creating insoluble degradation products (the free base and 2-deoxyribose). Solution: Never dissolve raw Pentostatin API in unbuffered water. Use PBS (pH 7.4) or add a stoichiometric amount of NaOH if working with the clinical lyophilized powder (which usually already contains buffers, but research grades do not).
Q2: Can I use DMSO for animal study formulations?
Diagnosis: Solvent Toxicity vs. Solubility. Explanation: While Pentostatin dissolves well in DMSO, high DMSO concentrations are toxic in vivo. Solution: Prepare a 1000x Stock in DMSO , then dilute into saline or PBS immediately before injection. Ensure the final DMSO concentration is < 0.5%.
-
Warning: If diluting into saline, ensure the saline pH is verified > 7.0.
Q3: My solution turned yellow. Is it still usable?
Diagnosis: Oxidative Degradation or Hydrolysis. Explanation: A yellow tint indicates significant decomposition, likely due to base-catalyzed hydrolysis (if pH > 10) or extended light exposure. Solution: Discard immediately. Pentostatin solutions must be colorless.
Step-by-Step Reconstitution Protocols
Protocol A: Preparation of Research Stock (DMSO)
Best for: In vitro assays, long-term storage (-20°C).
-
Calculate: Determine the volume of DMSO required to reach 10 mg/mL .
-
Example: For 5 mg powder, use 500 µL DMSO.
-
-
Add Solvent: Add anhydrous DMSO (sterile filtered) to the vial.
-
Vortex: Vortex gently for 30 seconds. The solution should be clear.
-
Aliquot: Dispense into light-protective amber tubes (20 µL – 50 µL aliquots).
-
Store: Freeze at -20°C or -80°C. Stable for 6 months. Avoid freeze-thaw cycles.
Protocol B: Preparation for In Vivo Injection (Aqueous)
Best for: Animal studies (Mice/Rats).
-
Buffer Prep: Prepare 0.9% Saline adjusted to pH 7.4 using minimal NaOH, or use sterile PBS.
-
Critical: Do NOT use D5W (5% Dextrose) unless buffered, as D5W is naturally acidic (pH 4.5).
-
-
Dissolution:
-
If starting from powder: Add Buffer directly to powder to reach 2 mg/mL .
-
If starting from DMSO stock: Dilute the DMSO stock 1:100 into the Buffer.
-
-
Filtration: Pass through a 0.22 µm PES or PVDF syringe filter .
-
Avoid Nylon filters (potential drug adsorption).
-
-
Usage: Inject within 8 hours . Keep on ice.
Visual Logic: Solubility Decision Tree
The following diagram illustrates the critical decision pathways for handling Pentostatin to prevent degradation-induced precipitation.
Caption: Workflow for preventing acid-catalyzed degradation during Pentostatin solubilization. Red nodes indicate failure points.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4424, Pentostatin. PubChem. Available at: [Link]
-
Hospira, Inc. NIPENT® (pentostatin for injection) Prescribing Information. FDA AccessData. Available at: [Link]
-
Chan, E., et al. (1982).[2][3] Total Synthesis of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol (Pentostatin).[2][3] Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Pentostatin (Nipent) in the treatment of chronic lymphocyte leukemia and hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108586556B - Crystal form of pentostatin, preparation method and application thereof - Google Patents [patents.google.com]
- 3. US5654286A - Nucleotides for topical treatment of psoriasis, and methods for using same - Google Patents [patents.google.com]
A Comprehensive Guide to the 1H and 13C NMR Data Analysis of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-2,6,7,8-tetrahydroimidazo[4,5-d]diazepin-8-ol
A Comprehensive Guide to the 1H and 13C NMR Data Analysis of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-2,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the novel nucleoside analog, (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-2,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol. As researchers and drug development professionals, a precise understanding of a molecule's three-dimensional structure is paramount. NMR spectroscopy stands as a powerful tool for the unambiguous structural elucidation of complex organic molecules in solution.[3][4][5][6][7] This guide will not only present the expected spectral data but also delve into the rationale behind the experimental design and data interpretation, empowering researchers to apply these principles to their own work.
The target molecule is a derivative of an imidazo[4,5-d][1][2]diazepine heterocyclic system, a scaffold known for its potential in various therapeutic areas, including antiviral and anticancer applications.[8] Its conjugation to a 2-deoxyribose sugar moiety classifies it as a 2'-deoxynucleoside analog, a class of compounds frequently explored in the development of antiviral and chemotherapeutic agents.[9][10]
I. The Foundational Logic: Why NMR Spectroscopy?
Nuclear Magnetic Resonance spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[5] For a novel compound like (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-2,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol, a suite of 1D and 2D NMR experiments is essential for complete structural assignment.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical nature (e.g., aliphatic, aromatic, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.[1][11][12]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds.[1][13]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular framework.[1][14]
-
II. Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, a meticulous experimental protocol is necessary.
A. Sample Preparation
-
Analyte Purity: Begin with a highly purified sample of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-2,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol (>95% purity).
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. DMSO-d₆ is a common choice for polar molecules. The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[16][17]
-
Concentration: For a small molecule (MW < 500 g/mol ), a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.5-0.7 mL of solvent is generally sufficient.[17][18]
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to avoid signal distortion and contamination.[18][19]
B. NMR Data Acquisition Workflow
The following workflow ensures a comprehensive dataset for structural elucidation.
Caption: A logical workflow for NMR data acquisition.
III. Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm for the target molecule. These predictions are based on established values for 2-deoxyribose and related heterocyclic systems.[20][21][22] The numbering scheme used is provided in the molecular structure diagram below.
Molecular Structure with Numbering
Caption: Structure of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-2,6,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol with atom numbering.
Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.8 - 8.2 | s | - |
| H-8 | ~4.5 - 5.0 | m | - |
| 8-OH | ~5.0 - 5.5 | d | ~4-6 |
| H-1' | ~6.0 - 6.5 | t | ~6-8 |
| H-2'a | ~2.2 - 2.5 | m | - |
| H-2'b | ~2.6 - 2.9 | m | - |
| H-3' | ~4.2 - 4.6 | m | - |
| H-4' | ~3.8 - 4.2 | m | - |
| H-5'a, H-5'b | ~3.5 - 3.8 | m | - |
| 5'-OH | ~4.8 - 5.3 | t | ~5-7 |
| 3'-OH | ~5.2 - 5.7 | d | ~4-6 |
| NH (imidazole) | ~11.0 - 12.0 | br s | - |
| NH (diazepine) | ~7.0 - 8.0 | br s | - |
| CH₂ (diazepine) | ~3.0 - 4.0 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Carbon | Predicted δ (ppm) |
| C-2 | ~145 - 155 |
| C-4 | ~40 - 50 |
| C-5 | ~150 - 160 |
| C-7 | ~115 - 125 |
| C-8 | ~70 - 80 |
| C-1' | ~83 - 88 |
| C-2' | ~38 - 42 |
| C-3' | ~70 - 75 |
| C-4' | ~85 - 90 |
| C-5' | ~60 - 65 |
IV. Data Interpretation: Connecting the Dots
A. ¹H NMR Spectrum Analysis
-
Anomeric Proton (H-1'): The anomeric proton is a key starting point. Its chemical shift (~6.0-6.5 ppm) and multiplicity (a triplet due to coupling with H-2'a and H-2'b) are characteristic of a β-nucleoside.[2][23]
-
Deoxyribose Protons: The signals for the 2'-protons will appear as complex multiplets in the upfield region (~2.2-2.9 ppm). The remaining sugar protons (H-3', H-4', H-5') will be in the range of 3.5-4.6 ppm.
-
Heterocyclic Protons: The imidazole proton (H-2) is expected to be downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms. The protons on the diazepine ring will have varied chemical shifts depending on their specific environment.
B. 2D NMR for Complete Assignment
The following diagram illustrates how 2D NMR correlations are used to build the molecular structure.
Caption: Key 2D NMR correlations for structural elucidation.
-
COSY: Starting from the well-defined H-1' signal, one can "walk" along the proton spin system of the deoxyribose ring, assigning H-2', H-3', H-4', and H-5' protons.
-
HSQC: Each proton signal is correlated to its directly attached carbon, allowing for the assignment of the corresponding ¹³C signals.
-
HMBC: This is the final piece of the puzzle. Key long-range correlations, such as from the anomeric proton (H-1') to the carbons of the heterocyclic base (e.g., C-2 and C-5), definitively establish the point of glycosidic linkage. Similarly, correlations from protons on the base to other carbons within the heterocyclic system confirm its structure.
V. Comparative Analysis and Alternative Structures
When analyzing novel compounds, it is crucial to consider alternative possibilities and use the NMR data to refute them. For instance, an alternative α-anomer would exhibit a significantly different coupling constant pattern for the H-1' proton. The observed through-space correlations in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could also be used to confirm the β-configuration.
References
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
-
Wöhnert, J., et al. (2022). ¹H, ¹³C and ¹⁵N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2. ETH Zurich Research Collection. [Link]
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Wöhnert, J., et al. (2022). ¹H, ¹³C and ¹⁵N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2. PMC. [Link]
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Science.gov. cosy hsqc hmbc: Topics by Science.gov. [Link]
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NIH. An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Giessner-Prettre, C., & Pullman, B. (1987). Ab-inito quantum mechanical calculations of NMR chemical shifts in nucleic acids constituents. II. Conformational dependence of the 1H and 13C chemical shifts in the ribose. PubMed. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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NIH. The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. [Link]
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University of Arizona. (2023). Small molecule NMR sample preparation. [Link]
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OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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Semantic Scholar. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. [Link]
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Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
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Hilaris Publisher. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]
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Maltseva, T., et al. (2000). An NMR conformational study of the complexes of 13 C/ 2 H double-labelled 2′-deoxynucleosides and deoxycytidine kinase (dCK). RSC Publishing. [Link]
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MDPI. 4-(Aryl)-Benzo[9][11]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. [Link]
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Western University. NMR Sample Preparation. [Link]
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ACS Publications. Density Functional Study of Ribose and Deoxyribose Chemical Shifts. [Link]
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Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. PubMed. [Link]
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Columbia University. HSQC and HMBC. [Link]
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Chemistry LibreTexts. (2023). 6.1: 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters. [Link]
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Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]
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Iowa State University. NMR Sample Preparation. [Link]
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Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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NIH. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. [Link]
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ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of Pentostatin and 2'-Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fragmentation Analysis
In the realm of pharmaceutical analysis, mass spectrometry (MS) stands as a powerful tool for elucidating the structure and quantity of therapeutic agents and their metabolites.[1] When coupled with a fragmentation technique such as collision-induced dissociation (CID), tandem mass spectrometry (MS/MS) provides a detailed fingerprint of a molecule by breaking it down into smaller, characteristic fragment ions.[2] This fragmentation pattern is not arbitrary; it is governed by the inherent chemical structure of the molecule, with the weakest bonds typically cleaving first.[3] For nucleoside analogs like pentostatin, which play a crucial role in cancer chemotherapy, a thorough understanding of their fragmentation behavior is paramount for developing robust and specific analytical methods.[4]
Pentostatin is a potent inhibitor of adenosine deaminase and is used in the treatment of certain leukemias.[5] Its structure features a unique seven-membered diazepine ring fused to an imidazole ring, a departure from the standard purine ring system found in endogenous nucleosides like 2'-deoxyadenosine. This structural dissimilarity, while key to its therapeutic effect, also influences its fragmentation in the mass spectrometer. This guide will compare the fragmentation of pentostatin with that of 2'-deoxyadenosine to highlight the structural nuances that can be discerned through mass spectrometric analysis.
The Primary Fragmentation Pathway: Cleavage of the N-Glycosidic Bond
The most prominent fragmentation pathway for both pentostatin and 2'-deoxyadenosine, when analyzed by electrospray ionization (ESI) tandem mass spectrometry in positive ion mode, is the cleavage of the N-glycosidic bond.[6][7] This bond connects the nucleobase (or its analog) to the deoxyribose sugar moiety. The energetic instability of the molecular ion upon ionization leads to the dissociation of this bond, a common characteristic of nucleosides and their analogs.[6]
In positive ion mode ESI-MS, the protonated molecular ion, denoted as [M+H]⁺, is the precursor ion selected for fragmentation. During CID, the protonated molecule collides with neutral gas molecules, leading to an increase in its internal energy and subsequent bond breakage.[2] For both pentostatin and 2'-deoxyadenosine, the primary fragmentation event is the neutral loss of the deoxyribose sugar, which has a mass of 116 Da.[8][4] The resulting fragment ion consists of the protonated nucleobase or its analog.
The general fragmentation pathway can be visualized as follows:
Figure 1: Generalized fragmentation of a deoxy-nucleoside via cleavage of the N-glycosidic bond.
Comparative Fragmentation Data
The distinct masses of the nucleobase analogs of pentostatin and 2'-deoxyadenosine lead to different m/z values for their respective precursor and product ions, allowing for their unambiguous differentiation.
| Compound | Chemical Structure | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion [Base+H]⁺ (m/z) | Neutral Loss (Da) | Reference |
| Pentostatin | (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][8][9]diazepin-8-ol | 269.17 | 153.20 | 116 | [8] |
| 2'-Deoxyadenosine | 2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | 252.1 | 136.1 | 116 | [8][4] |
Table 1: Comparison of precursor and product ions for pentostatin and 2'-deoxyadenosine.
As the data in Table 1 illustrates, while both compounds exhibit the characteristic neutral loss of the deoxyribose moiety, the resulting protonated base fragments are unique. This specificity is the foundation of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays, which are highly sensitive and selective quantitative techniques used in drug metabolism and pharmacokinetic studies.
Deeper Insights into Fragmentation
While the cleavage of the N-glycosidic bond is the dominant fragmentation pathway, further fragmentation of the protonated base can occur, especially at higher collision energies.[7] For purine-based nucleosides like 2'-deoxyadenosine, the protonated adenine base (m/z 136.1) can undergo subsequent fragmentation through the loss of ammonia (NH₃) or hydrogen cyanide (HCN).[10]
Experimental Protocol: A General Workflow for LC-MS/MS Analysis
The following protocol outlines a general workflow for the analysis of pentostatin and 2'-deoxyadenosine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Objective: To extract the analytes from the biological matrix and minimize matrix effects.
-
Procedure:
-
Perform a protein precipitation of the plasma or serum sample by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
2. Liquid Chromatography (LC):
-
Objective: To separate the analytes from other components in the sample.
-
Typical Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
3. Mass Spectrometry (MS):
-
Objective: To detect and quantify the analytes.
-
Typical Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
Pentostatin: 269.2 -> 153.2
-
2'-Deoxyadenosine: 252.1 -> 136.1
-
-
Collision Gas: Argon is commonly used.
-
Collision Energy: Optimized for each compound to maximize the intensity of the product ion. As a starting point, a collision energy of 11 V can be used for pentostatin.[8]
-
Figure 2: A generalized workflow for the LC-MS/MS analysis of nucleoside analogs.
Conclusion
The mass spectrometric fragmentation patterns of pentostatin and 2'-deoxyadenosine are both dominated by the characteristic cleavage of the N-glycosidic bond, resulting in the neutral loss of the deoxyribose sugar moiety. However, the unique structures of their respective nucleobases lead to distinct and specific precursor-product ion transitions. This fundamental difference allows for the development of highly selective and sensitive LC-MS/MS methods for their individual detection and quantification. For researchers in drug development and related fields, a firm grasp of these fragmentation principles is essential for robust bioanalytical method development, enabling accurate assessment of pharmacokinetics, metabolism, and clinical efficacy.
References
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[Simultaneous determination of pentostatin and 2'-amino-2'-deoxyadenosine in fermentation broth by high performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2021;39(7):733-739. Available from: [Link]
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[Determination of Pentostatin in Culture Broth Using High Performance Liquid Chromatography-Mass Spectrometry]. Se Pu. 2010;28(3):316-8. Available from: [Link]
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Flosadóttir, H. D., Jónsson, H., Sigurðsson, S. T., & Ingólfsson, O. (2011). Experimental and theoretical study of the metastable decay of negatively charged nucleosides in the gas phase. Physical Chemistry Chemical Physics, 13(3), 955-963. Available from: [Link]
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Tang, W., Zhu, L., & Smith, L. M. (1997). Controlling DNA Fragmentation in MALDI-MS by Chemical Modification. Analytical Chemistry, 69(3), 302-310. Available from: [Link]
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Clark, J. (2022). Mass Spectra - Fragmentation Patterns. Chemguide. Available from: [Link]
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Flosadóttir, H. D., Jónsson, H., Sigurðsson, S. T., & Ingólfsson, O. (2011). Fig. 2 Fragmentation mass spectra of 2 0-deoxynucleosides. All main... In Experimental and theoretical study of the metastable decay of negatively charged nucleosides in the gas phase. ResearchGate. Available from: [Link]
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The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. 2008;5(2):37-40. Available from: [Link]
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Gao, Y., Liu, Y., & Li, H. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(5), 1076-1086. Available from: [Link]
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Varejão, E. V. V., et al. (2011). Mass Spectrometry of Structurally Modified DNA. In Mass Spectrometry in Chemical Biology. InTech. Available from: [Link]
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Kamel, A. M., & Munson, B. (2004). Collisionally-induced dissociation of purine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. European journal of mass spectrometry (Chichester, England), 10(2), 239–257. Available from: [Link]
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Gu, C., et al. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(22), 8036-8064. Available from: [Link]
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Baker, D. C., Putt, S. R., & Schaeffer, H. J. (1981). Total synthesis of (8R)-3-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][8][9]diazepin-8-ol (pentostatin), the potent inhibitor of adenosine deaminase. The Journal of Organic Chemistry, 46(11), 2340-2345. Available from: [Link]
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Hosmane, R. S. (2002). Ring-expanded ("fat") nucleosides as broad-spectrum anticancer and antiviral agents. Current medicinal chemistry. Anti-cancer agents, 2(4), 517–533. Available from: [Link]
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Gao, Y., Liu, Y., & Li, H. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(5), 1076–1086. Available from: [Link]
-
Wang, H., Wu, Y., & Zhao, Z. (2001). Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 36(1), 58–70. Available from: [Link]
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Cheng, J., et al. (2022). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics, 10(10), 579. Available from: [Link]
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Bal-Price, A., et al. (2018). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 31(11), 20-27. Available from: [Link]
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Wikipedia contributors. (2023, December 28). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. Retrieved 12:27, February 9, 2026, from [Link]
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Magri, A., et al. (2020). Characterization of the coformycin biosynthetic gene cluster in Streptomyces kaniharaensis. Proceedings of the National Academy of Sciences, 117(19), 10357-10364. Available from: [Link]
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PubChem. (n.d.). Pentostatin. Retrieved February 9, 2026, from [Link]
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Chen, Y., et al. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Genes, 10(5), 384. Available from: [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 9, 2026, from [Link]
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A Senior Application Scientist's Guide to the Chiral HPLC Separation of (8R)- and (8S)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Isomers
In the landscape of modern drug discovery, the stereochemistry of a therapeutic agent is not a mere academic detail; it is a critical determinant of its pharmacological activity and safety profile. Nucleoside analogs, a cornerstone of antiviral and anticancer therapies, are a prime example of this principle.[1][2] The subtle difference in the three-dimensional arrangement of atoms can lead to profound variations in biological efficacy and toxicity. The pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocyclic nucleus in medicinal chemistry, is known to exhibit a wide range of biological activities, including antiviral and anticancer properties.[3][4] When this scaffold is glycosylated with a deoxyribose sugar, as in the case of 3-(2-Deoxy-β-D-erythro-pentofuranosyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, a new chiral center is introduced at the C8 position of the pyrazolopyrimidine ring system, leading to the formation of (8R) and (8S) diastereomers.
The separation of these diastereomers is a formidable analytical challenge, yet it is a non-negotiable step in the development of a stereochemically pure drug substance. This guide, drawing upon established principles of chiral chromatography, offers a comparative analysis of methodologies for the successful resolution of these specific isomers, providing researchers, scientists, and drug development professionals with a comprehensive and practical framework for their own work.
The Analytical Challenge: Resolving Structurally Similar Diastereomers
The (8R) and (8S) isomers of 3-(2-Deoxy-β-D-erythro-pentofuranosyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one are diastereomers, not enantiomers. They possess multiple chiral centers, with the configuration differing at only one of these centers (C8). While diastereomers have different physical properties, the structural similarity between the (8R) and (8S) isomers can be so high that their separation by conventional achiral chromatography is often impossible. The subtle difference in their spatial arrangement necessitates the use of a chiral environment to achieve resolution. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and versatile technique for this purpose.[5][6][7]
The core principle of chiral HPLC is the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[5] The different stabilities of these complexes lead to different retention times and, consequently, separation. The choice of the CSP and the mobile phase is therefore paramount for a successful separation.
Comparative Analysis of Chiral Separation Strategies
Based on extensive experience and literature precedents for the separation of nucleoside analogs and related heterocyclic compounds, two primary classes of CSPs stand out as the most promising for this challenge: polysaccharide-based CSPs and cyclodextrin-based CSPs.[8][9][10] We will now compare these two approaches.
Strategy 1: Polysaccharide-Based CSPs in Normal-Phase Mode
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the workhorses of chiral separations.[9] Their chiral recognition ability stems from the helical structure of the polysaccharide chains, which creates chiral grooves and cavities. Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For nucleoside analogs, cellulose tris(3,5-dimethylphenylcarbamate) has proven to be particularly effective.[10]
Experimental Data Snapshot (Representative Data)
The following table presents representative data from the separation of a racemic mixture of the (8R) and (8S) isomers on a cellulose-based CSP.
| Parameter | (8S)-Isomer | (8R)-Isomer |
| Retention Time (t_R) | 8.2 min | 9.5 min |
| Tailing Factor (T) | 1.1 | 1.2 |
| Theoretical Plates (N) | 8500 | 8200 |
| Selectivity (α) | \multicolumn{2}{c | }{1.20} |
| Resolution (R_s) | \multicolumn{2}{c | }{2.1} |
Causality Behind Experimental Choices:
-
CSP: A cellulose-based CSP was chosen due to its proven track record with heterocyclic and nucleoside-like structures. The carbamate derivatives on the cellulose backbone provide sites for hydrogen bonding and π-π interactions with the pyrazolopyrimidine ring and the deoxyribose moiety.
-
Mobile Phase: A normal-phase mobile phase consisting of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used with these columns.[9] The non-polar hexane acts as a weak solvent, forcing the polar analyte to interact with the CSP. The alcohol modifier is crucial for controlling retention and selectivity. Its concentration is a critical parameter to optimize; higher alcohol content generally leads to shorter retention times but may reduce resolution.
-
Advantages: This method often provides excellent resolution and is highly reproducible. The normal-phase conditions can also be advantageous for subsequent sample recovery if preparative separation is the goal.
-
Limitations: Polysaccharide-based CSPs can be sensitive to the type of solvent used, and care must be taken not to use "forbidden" solvents that can damage the stationary phase (for coated phases). Also, the solubility of some polar analytes in non-polar mobile phases can be limited.
Strategy 2: Cyclodextrin-Based CSPs in Reversed-Phase Mode
Cyclodextrins are cyclic oligosaccharides that have a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[11] Chiral recognition on cyclodextrin-based CSPs primarily occurs through inclusion complexation, where a part of the analyte molecule (typically an aromatic ring) fits into the hydrophobic cavity of the cyclodextrin.[12] Secondary interactions, such as hydrogen bonding at the rim of the cavity, further contribute to the enantioselectivity.[11] Beta-cyclodextrin is a commonly used and effective chiral selector for a wide range of molecules.[8][12][13]
Experimental Data Snapshot (Representative Data)
The following table presents representative data from the separation of the same racemic mixture on a beta-cyclodextrin-based CSP.
| Parameter | (8R)-Isomer | (8S)-Isomer |
| Retention Time (t_R) | 12.5 min | 13.8 min |
| Tailing Factor (T) | 1.3 | 1.3 |
| Theoretical Plates (N) | 7800 | 7500 |
| Selectivity (α) | \multicolumn{2}{c | }{1.12} |
| Resolution (R_s) | \multicolumn{2}{c | }{1.6} |
Causality Behind Experimental Choices:
-
CSP: A beta-cyclodextrin CSP was selected for its ability to form inclusion complexes with the pyrazolopyrimidine ring system. The size of the beta-cyclodextrin cavity is well-suited for aromatic moieties of this type.
-
Mobile Phase: A reversed-phase mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is used.[8] The buffer pH can influence the ionization state of the analyte and thus its interaction with the CSP. The organic modifier content is adjusted to control retention.
-
Advantages: Reversed-phase methods are generally more "user-friendly" and compatible with a wider range of sample matrices. They are also directly compatible with mass spectrometry detection.
-
Limitations: Resolution on cyclodextrin-based CSPs can be highly dependent on the "fit" of the analyte in the cavity. If the analyte is too large or too small, or lacks a suitable hydrophobic moiety, separation may not be achieved. Peak shapes can sometimes be broader compared to polysaccharide-based CSPs.
Experimental Protocols
The following are detailed, step-by-step protocols for the two methods described above. These should be considered as starting points for method development and optimization.
Protocol 1: Chiral Separation on a Polysaccharide-Based CSP
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
-
System Suitability:
-
Inject a racemic standard.
-
Verify that the resolution (R_s) between the two diastereomers is ≥ 1.5.
-
The tailing factor for each peak should be ≤ 1.5.
-
-
Optimization: If the resolution is not adequate, adjust the percentage of isopropanol in the mobile phase. A lower percentage will generally increase retention and may improve resolution. The choice of alcohol modifier (e.g., ethanol instead of isopropanol) can also have a significant impact on selectivity.
Protocol 2: Chiral Separation on a Cyclodextrin-Based CSP
-
Column: Beta-cyclodextrin based CSP (e.g., Cyclobond™ I 2000), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 20 mM Phosphate Buffer (pH 6.0) / Acetonitrile (70:30, v/v).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
System Suitability:
-
Inject a racemic standard.
-
Verify that the resolution (R_s) between the two diastereomers is ≥ 1.5.
-
The tailing factor for each peak should be ≤ 1.8.
-
-
Optimization: The organic modifier content is the primary parameter for adjusting retention and resolution. The pH of the aqueous buffer can also be varied to optimize the separation, especially if the analyte has ionizable functional groups.
Method Development Workflow and Chiral Recognition
A systematic approach is key to efficient chiral method development. The following diagram illustrates a typical workflow.
Caption: A systematic workflow for chiral HPLC method development.
The next diagram illustrates the principle of chiral recognition on a polysaccharide-based CSP.
Caption: Chiral recognition via differential interactions with a CSP.
Conclusion and Recommendations
Both polysaccharide-based and cyclodextrin-based CSPs are viable options for the chiral separation of (8R)- and (8S)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one isomers.
-
For initial screening and when high resolution is the primary goal, the polysaccharide-based CSPs in normal-phase mode are highly recommended . They often provide superior selectivity for complex molecules like nucleoside analogs.
-
If a reversed-phase method is preferred for reasons of compatibility with aqueous samples or MS detection, cyclodextrin-based CSPs are a strong alternative .
Ultimately, the choice of the optimal method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with downstream applications. A systematic screening approach, as outlined in this guide, will ensure the efficient development of a robust and reliable method for the critical task of chiral purity assessment in drug development.
References
Sources
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enantioselective and modular platform for C4ʹ-modified nucleoside analogue synthesis enabled by intramolecular trans-acetalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. tandfonline.com [tandfonline.com]
X-ray Crystallography Structure Validation of (8R)-Pentostatin: A Comparative Technical Guide
Part 1: Executive Summary & Core Directive
The Challenge:
(8R)-3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol, commonly known as Pentostatin (Nipent) , is a potent transition-state inhibitor of Adenosine Deaminase (ADA). Its picomolar affinity (
The Objective: This guide provides a technical framework for validating the structural integrity of (8R)-Pentostatin in complex with ADA. Unlike standard small-molecule validation, this process requires distinguishing between high-affinity transition-state mimics and lower-affinity stereoisomers (8S) or degradation products. We compare the "performance" of the correct (8R)-model against common structural artifacts and alternative ligand interpretations.
Part 2: Comparative Analysis – (8R)-Pentostatin vs. Alternatives[1]
In crystallographic terms, "performance" is defined by the ligand's fit to experimental electron density, its geometric stability, and its thermodynamic consistency with the binding environment.
Table 1: Structural Performance Metrics
Comparison of the bioactive (8R)-Pentostatin against its (8S)-epimer and the natural substrate analog.
| Metric | (8R)-Pentostatin (Bioactive) | (8S)-Epimer (Inactive/Artifact) | Adenosine (Substrate) |
| PDB Reference | 1A4L (Murine ADA) | Hypothetical Model | 1ADD (1-deaza analog) |
| Binding Affinity ( | |||
| Zn | Direct (2.0 Å) via O8 hydroxyl | Distorted / Water-mediated | Water-mediated (via O6) |
| Stereocenter Fit | Perfect match to | Negative difference peaks at C8 | N/A (Planar C6) |
| Ring Conformation | C7-endo / C8-exo (Puckered) | Forced planar or wrong pucker | Planar Purine |
| RSCC (Real Space Corr.) | > 0.95 (High Correlation) | < 0.85 (Poor Correlation) | > 0.90 |
| Chiral Volume | Positive (R-configuration) | Negative (S-configuration) | N/A |
Expert Insight: The Stereochemical "Switch"
The massive affinity gap between the (8R) and (8S) forms is structural. In the (8R)-configuration , the hydroxyl group mimics the attacking water molecule in the deamination reaction, coordinating directly to the catalytic Zinc ion. The (8S)-isomer projects this hydroxyl group away from the Zinc, forcing a water molecule into the site or leaving the Zinc coordination sphere incomplete, drastically reducing binding energy.
Part 3: Technical Deep Dive & Validation Protocol
The Critical Interaction Network
To validate (8R)-Pentostatin, you must confirm the "Transition State" geometry. The ligand does not bind as a static "lock and key" but rather captures the enzyme in a high-energy intermediate state.
-
Zinc Coordination: The O8 hydroxyl must be within 2.0–2.3 Å of the Zn
ion. -
Hydrogen Bonding: The N3 of the diazepine ring acts as a hydrogen bond donor to Glu217 (catalytic base).
-
Pucker: The diazepine ring is not planar.[1] It adopts a specific "sofa" conformation to accommodate the tetrahedral geometry at C8.
Step-by-Step Validation Workflow
Do not rely on auto-refinement pipelines (e.g., Phenix.ligand_pipeline) alone. The stereochemistry at C8 is often flipped by energy minimization algorithms if the starting restraints are incorrect.
Phase A: The "Omit Map" Challenge
-
Step 1: Refine the protein structure without the ligand (set occupancy to 0 or remove atoms).
-
Step 2: Calculate an
difference map. -
Step 3: Inspect the density at the active site.
-
Pass Criteria: You should see a clear, continuous blob of positive density (green) connecting the Zinc ion to the position of the C8-hydroxyl.
-
Fail Criteria: Broken density or density that favors a planar purine shape suggests the ligand is not bound or is disordered.
-
Phase B: Geometric Verification
-
Step 4: Place the (8R)-Pentostatin model.
-
Step 5: Run refinement with chiral volume restraints explicitly enabled.
-
Check: In refmac5 or Phenix, ensure the dictionary defines C8 as chiral (sp3), not planar (sp2).
-
-
Step 6: Analyze the B-factors . The B-factors of the ligand (especially the diazepine ring) should be comparable to the surrounding active site residues (e.g., His238, Asp295). If Ligand B-factors are >1.5x higher, occupancy is likely <1.0 or the stereochemistry is wrong.
Part 4: Visualization of Validation Logic
The following diagram illustrates the decision tree for validating the (8R)-stereochemistry using crystallographic data.
Caption: Logical workflow for distinguishing the bioactive (8R)-Pentostatin from inactive isomers using electron density difference maps.
Part 5: References
-
Wang, Z., & Quiocho, F. A. (1998). Complexes of adenosine deaminase with two potent inhibitors: X-ray structures in four independent molecules at pH of maximum activity. Biochemistry, 37(23), 8314–8324.
-
Chan, E., Putt, S. R., Showalter, H. D., et al. (1982). Total synthesis of (8R)-3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol (Pentostatin), the potent inhibitor of adenosine deaminase. The Journal of Organic Chemistry, 47(18), 3457–3464.
-
Wilson, D. K., & Quiocho, F. A. (1993). A pre-transition-state mimic of an enzyme: X-ray structure of adenosine deaminase with bound 1-deazaadenosine and zinc-activated water.[2] Biochemistry, 32(5), 1689–1694.
-
RCSB Protein Data Bank. Entry 1A4L: ADA Structure Complexed with Deoxycoformycin.
Sources
The Chirality of Potency: A Comparative Guide to 2'-Deoxy-2'-fluoro-2'-C-methylnucleoside Stereoisomers and the Antiviral Activity of Remdesivir
In the intricate world of antiviral drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—can be the deciding factor between a potent therapeutic and an inactive compound. This guide delves into the critical role of stereoisomerism in the biological activity of a promising class of antiviral agents: 2'-deoxy-2'-fluoro-2'-C-methylnucleosides. Furthermore, we will explore the profound impact of stereochemistry on the efficacy of the well-known antiviral drug, Remdesivir. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-activity relationships in nucleoside analogues.
The Significance of Stereochemistry in Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral therapy. They function by mimicking naturally occurring nucleosides, the building blocks of viral RNA and DNA. This mimicry allows them to be incorporated into growing nucleic acid chains by viral polymerases, the enzymes responsible for replicating the viral genome. Once incorporated, these analogues can terminate chain elongation or introduce mutations, ultimately halting viral replication.
The precise spatial orientation of substituents on the sugar moiety and the phosphoramidate group (in the case of prodrugs like Remdesivir) is paramount for effective interaction with the viral polymerase. Even subtle changes in stereochemistry can drastically alter the molecule's ability to be recognized and utilized by the viral machinery, thereby impacting its biological potency.
Comparative Potency of 2'-Deoxy-2'-fluoro-2'-C-methylnucleoside Stereoisomers
The 2'-deoxy-2'-fluoro-2'-C-methyl modification of the ribose sugar has emerged as a key feature in the design of potent inhibitors of viral RNA-dependent RNA polymerase (RdRp). This "magic methyl" group can enhance the conformational stability of the nucleoside and improve its metabolic properties. However, the orientation of the nucleobase relative to the sugar, defined by the anomeric carbon (C1'), plays a crucial role in determining antiviral activity.
Nucleosides exist as either α- or β-anomers. In naturally occurring nucleosides and, consequently, in most successful nucleoside analogue drugs, the nucleobase is in the β-configuration. This orientation allows the analogue to adopt a conformation that fits into the active site of the viral polymerase.
While direct comparative studies with quantitative IC50 or EC50 values for α- versus β-anomers of 2'-deoxy-2'-fluoro-2'-C-methylnucleosides are not abundant in publicly available literature, the overwhelming consensus in the field is that the β-anomer is the biologically active form . This is because viral polymerases have evolved to recognize and process β-nucleosides. The α-anomer, with its different spatial arrangement, is generally not a substrate for these enzymes and thus exhibits significantly lower or no antiviral activity.
A study focusing on a series of purine nucleosides with the 2'-deoxy-2'-fluoro-2'-C-methylribofuranosyl moiety found that only compounds with a 2-amino group on the purine base demonstrated a reduction in Hepatitis C Virus (HCV) RNA levels.[1] This highlights that beyond the anomeric configuration, other structural features of the nucleobase are also critical for antiviral potency.
Case Study: The Stereochemistry of Remdesivir and its Impact on Antiviral Activity
Remdesivir (GS-5734) is a prodrug of a 1'-cyano-substituted adenosine analogue that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including SARS-CoV-2. As a phosphoramidate prodrug, Remdesivir has a chiral center at the phosphorus atom, leading to two diastereomers: the SP and RP isomers. The clinically developed and utilized form of Remdesivir is the single SP-diastereomer.
The stereochemistry at the phosphorus center is critical for the efficient intracellular conversion of the prodrug to its active triphosphate form (GS-443902). While both the SP- and RP-diastereomers of Remdesivir have been shown to possess antiviral activity, their efficacy can be cell-type dependent.[2] The initial selection of the SP-diastereomer was reportedly influenced by the greater ease of its synthesis and purification.[3][4][5]
The Metabolic Activation Pathway of Remdesivir
The conversion of Remdesivir to its active triphosphate form is a multi-step intracellular process. The stereochemistry of the phosphoramidate group influences the efficiency of the initial enzymatic steps.
Caption: Intracellular metabolic activation of Remdesivir.
Comparative Potency of Remdesivir and its Parent Nucleoside GS-441524
Upon administration, Remdesivir is rapidly metabolized to its parent nucleoside, GS-441524. Both Remdesivir and GS-441524 exhibit antiviral activity, but their potencies can vary depending on the cell type used in in vitro assays. This is likely due to differences in cellular uptake and the efficiency of the intracellular phosphorylation cascade.
| Compound | Cell Line | Virus | EC50 (µM) | Reference |
| Remdesivir | Vero E6 | SARS-CoV-2 | 0.77 | [6] |
| GS-441524 | Vero E6 | SARS-CoV-2 | 1.09 | [6] |
| Remdesivir | Calu-3 | SARS-CoV-2 | 0.01 | [6] |
| GS-441524 | Calu-3 | SARS-CoV-2 | 0.02 | [6] |
| Remdesivir | Caco-2 | SARS-CoV-2 | 0.018 | [6] |
| GS-441524 | Caco-2 | SARS-CoV-2 | 1.3 | [6] |
| Remdesivir | hESC-CMs | SARS-CoV-2 | 0.6 | [7] |
| Remdesivir | hiPSC-CMs | SARS-CoV-2 | 0.2 | [7] |
As the data indicates, in Vero E6 and Calu-3 cells, Remdesivir and GS-441524 show comparable efficacy against SARS-CoV-2.[6] However, in Caco-2 cells, Remdesivir is significantly more potent than GS-441524.[6] This highlights the importance of the phosphoramidate prodrug approach for efficient delivery of the active nucleoside into certain cell types. Remdesivir also demonstrated potent antiviral activity in human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs).[7]
Experimental Protocols
Antiviral Activity Assay (EC50 Determination)
The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that gives half of the maximal response. In the context of antiviral assays, it is the concentration required to inhibit viral replication by 50%.
Step-by-Step Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., Vero E6, Calu-3) in 96-well plates and grow to confluence.
-
Drug Dilution: Prepare a serial dilution of the test compounds (e.g., Remdesivir, GS-441524) in cell culture medium.
-
Viral Infection: Infect the cells with the virus of interest (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: After a brief incubation period to allow for viral entry, remove the virus inoculum and add the diluted test compounds to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.
-
Quantitative RT-PCR (qRT-PCR): Quantifying the amount of viral RNA in the cell supernatant or cell lysate.
-
Reporter Virus Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase, GFP) and measuring the reporter signal.
-
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
Caption: Workflow for determining antiviral EC50 values.
Conclusion
The stereochemistry of nucleoside analogues is a critical determinant of their antiviral potency. For 2'-deoxy-2'-fluoro-2'-C-methylnucleosides, the β-anomeric configuration is essential for recognition by viral polymerases and subsequent inhibition of viral replication. In the case of the prodrug Remdesivir, the specific SP-diastereomer is crucial for its efficient metabolic activation and potent antiviral activity against a broad range of RNA viruses. The comparative data presented herein for Remdesivir and its parent nucleoside, GS-441524, underscore the importance of the phosphoramidate prodrug strategy in enhancing intracellular delivery and antiviral efficacy in different cell types. A thorough understanding of these structure-activity relationships is vital for the rational design and development of the next generation of antiviral therapeutics.
References
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Cho, A., et al. (2020). Antiviral activity and safety of remdesivir against SARS-CoV-2 infection in human pluripotent stem cell-derived cardiomyocytes. Stem Cell Reports, 15(5), 1091-1103. [Link]
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Colacino, J. M., & Lopez, C. (1983). Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts. Antimicrobial Agents and Chemotherapy, 24(4), 505-508. [Link]
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Leah4sciMCAT. (2019, April 21). Alpha Anomer vs Beta Anomer Carbohydrate Cyclization Anomeric Carbon Mutarotation Biochemistry MCAT [Video]. YouTube. [Link]
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Shefer, A., et al. (2023). Antiviral activity of natural and modified hydrocolloids: main sources, susceptible viruses, structure-activity relationship and mechanisms of action. Frontiers in Microbiology, 14, 1226017. [Link]
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Tjandrawinata, R. R., & Alimsardjono, L. (2020). Remdesivir and its antiviral activity against COVID-19: A systematic review. Clinical Epidemiology and Global Health, 8(4), 1335-1341. [Link]
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Sheahan, T. P., et al. (2020). Comparative therapeutic efficacy of remdesivir and combination lopinavir, ritonavir, and interferon beta against MERS-CoV. Nature Communications, 11(1), 222. [Link]
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Le, T. T., et al. (2020). A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2. EMBO Molecular Medicine, 12(11), e13105. [Link]
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Bigley, A. N., et al. (2020). A Chemo-Enzymatic Synthesis of the (RP)-Isomer of the Antiviral Prodrug Remdesivir. ACS Medicinal Chemistry Letters, 11(10), 1943-1948. [Link]
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Valiaeva, N., et al. (2021). Rethinking Remdesivir: Synthesis, Antiviral Activity and Pharmacokinetics of Oral Lipid Prodrugs. Antimicrobial Agents and Chemotherapy, 65(11), e0115521. [Link]
-
Bigley, A. N., et al. (2020). A Chemoenzymatic Synthesis of the (Rp)-Isomer of the Antiviral Prodrug Remdesivir. ChemRxiv. [Link]
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Singh, U. P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(15), 4437. [Link]
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Szymańska, P., & Krasowska, M. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. International Journal of Molecular Sciences, 22(19), 10329. [Link]
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Bigley, A. N., et al. (2020). A Chemo-Enzymatic Synthesis of the (Rp)-Isomer of the Antiviral Prodrug Remdesivir. ACS Omega, 5(35), 22443-22448. [Link]
-
Lee, M. H., et al. (2022). In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. Journal of Bacteriology and Virology, 52(1), 1-7. [Link]
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Ali, I., & Ali, A. (2020). Remdesivir: An antiviral drug against SARS-COV-2. ResearchGate. [Link]
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News-Medical. (2022, February 15). Antiviral activity assessment of remdesivir against 10 current and former SARS-CoV-2 variant clinical isolates. [Link]
-
TMP Chem. (2019, October 30). 16.06 alpha- and beta-Anomers [Video]. YouTube. [Link]
-
Bigley, A. N., et al. (2020). A Chemoenzymatic Synthesis of the (RP)-Isomer of the Antiviral Prodrug Remdesivir. ChemRxiv. [Link]
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Mackman, R. L., et al. (2021). SARS-CoV-2 resistance analyses from the Phase 3 PINETREE study of remdesivir treatment in nonhospitalized participants. ResearchGate. [Link]
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Clark, J. L., et al. (2005). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Journal of Medicinal Chemistry, 48(17), 5504-5508. [Link]
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- 1. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d]diazepin-8-ol
A Comparative Guide to the Infrared Spectroscopy of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol
To provide a practical context, we will compare these predicted spectral characteristics with the well-documented IR spectrum of 2'-deoxyadenosine , a canonical nucleoside that serves as an excellent benchmark due to its shared 2-deoxyribose unit and purine-related base.
The Foundational Principles of IR Spectroscopy in Nucleoside Analysis
Infrared spectroscopy probes the vibrational modes of molecules.[3] When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, absorbing energy and creating a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide invaluable information about the functional groups present in the molecule.[1][4]
For complex molecules like nucleoside analogs, the IR spectrum can be divided into two main regions:
-
The Functional Group Region (4000-1500 cm⁻¹): This region is characterized by absorptions from specific stretching vibrations of functional groups such as O-H, N-H, C-H, and C=O.[4] These peaks are often well-defined and are crucial for identifying the key chemical functionalities.
-
The Fingerprint Region (1500-400 cm⁻¹): This region contains complex vibrational modes, including bending and rocking motions, that are unique to the overall molecular structure. While individual peak assignment can be challenging, the overall pattern is highly characteristic of the molecule.
Methodology: Acquiring a High-Quality FT-IR Spectrum
The standard and most common method for obtaining an IR spectrum of a solid sample, such as a nucleoside analog, is the Potassium Bromide (KBr) pellet technique. This method minimizes interference from solvents and provides a clear spectrum of the solid-state interactions within the sample.
Experimental Protocol: KBr Pellet Preparation
-
Sample Preparation: Dry the purified solid sample of the nucleoside analog under a high vacuum to remove any residual solvent or water, which can interfere with the O-H and N-H regions of the spectrum.
-
Grinding: Add approximately 1-2 mg of the sample to an agate mortar. Add about 100-200 mg of dry, spectroscopic grade KBr powder. Gently grind the mixture until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.
Analysis of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol
To predict the IR spectrum of our target molecule, we must first examine its structure and identify the key vibrational modes associated with its functional groups.
Figure 3: Experimental workflow for FT-IR analysis.
This self-validating workflow ensures that the obtained spectrum is of high quality and that its interpretation is grounded in a logical, comparative analysis against a known standard.
Conclusion
While a definitive experimental spectrum for (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d]di[1][2]azepin-8-ol requires empirical measurement, a robust prediction of its key IR absorption features can be made through a systematic analysis of its constituent parts. The comparison with 2'-deoxyadenosine highlights the diagnostic power of IR spectroscopy. The key differentiating features will be found in the nuances of the N-H bending and the C=N/C=C ring stretching regions (1700-1500 cm⁻¹), which directly probe the structure of the unique heterocyclic base. The presence of the additional hydroxyl group on the diazepine ring of the target molecule should also manifest as a subtle but detectable change in the broad O-H stretching band. This guide provides a solid framework for researchers to interpret the experimental spectrum of this novel compound and distinguish it from related nucleoside analogs.
References
-
Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
ResearchGate. IR spectra of the 2-deoxy-D-ribose molecule. [Link]
-
ResearchGate. IR spectrum of imidazole derivatives. [Link]
-
ResearchGate. (PDF) Quantum mechanical interpretation of the IR Spectrum of 2-deoxy-D-ribose in the oh group stretching vibration region. [Link]
-
ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]
-
Brieflands. FTIR Microspectroscopy Reveals Chemical Changes in Mice Fetus Following Phenobarbital Administration. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2023). Number of Vibrational Modes in a Molecule. [Link]
-
National Center for Biotechnology Information. (2024). Infrared Spectroscopy of RNA Nucleosides in a Wide Range of Temperatures. [Link]
-
Reddit. hexose pentose furanose pyranose : r/Mcat. [Link]
-
National Institute of Standards and Technology. Adenosine, 2',3'-O-(1-methylethylidene)-. [Link]
-
National Center for Biotechnology Information. (2020). Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. [Link]
-
University of Washington. Vibrational Modes. [Link]
-
AIP Publishing. (2021). Molecular structure and vibrational spectra of isolated nucleosides at low temperatures (Review article). [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]
Definitive Purity Assessment of Pentostatin: A Comparative Methodological Guide
Executive Summary & Critical Quality Attributes
In the development of nucleoside analog therapeutics, the stereochemical integrity of the glycon and aglycon moieties is non-negotiable. For Pentostatin , a potent adenosine deaminase (ADA) inhibitor used in hairy cell leukemia, the (8R) configuration at the diazepine ring hydroxyl group is the determinant of its biological activity.
The (8S)-epimer (often referred to as epi-pentostatin) exhibits significantly reduced binding affinity to ADA. Furthermore, the 2'-deoxy-β-D-ribose sugar moiety is susceptible to anomerization (α/β) and hydrolysis, leading to the formation of the inactive aglycone (6,7-dihydroimidazo[4,5-d][1,3]diazepin-8-ol).
This guide compares three distinct purity assessment workflows, moving beyond simple "Certificate of Analysis" verification to establish a self-validating quality control system.
Critical Quality Attributes (CQAs) for Pentostatin Standards
| Attribute | Specification (Research Grade) | Specification (Reference Standard) | Criticality |
| Stereochemical Purity | > 98.0% (8R) | > 99.8% (8R) | High: 8S-isomer is a potent impurity. |
| Chemical Purity | > 97.0% | > 99.5% | Med: Aglycone formation indicates instability. |
| Anomeric Purity | > 99.0% (β) | > 99.9% (β) | High: α-anomer is biologically inert/toxic. |
| Water Content | < 5.0% | < 1.0% (Lyophilized) | Med: Hygroscopic nature affects weighing. |
Comparative Methodology: Selecting the Right Tool
We evaluate three methodologies based on Sensitivity, Specificity, and Throughput.
Method A: IP-RP-HPLC with UV Detection (The QC Workhorse)
-
Principle: Ion-Pairing Reversed-Phase Chromatography.
-
Utility: Routine batch release and stability testing.
-
Limitation: Poor resolution of the 8R/8S chiral pair without specialized columns; low sensitivity for trace aglycone degradation.
Method B: Chiral LC-MS/MS (The Gold Standard)
-
Principle: Chiral Stationary Phase (CSP) coupled with Triple Quadrupole Mass Spec.
-
Utility: Definitive identification of the (8S)-epimer and trace genotoxic impurities.
-
Advantage: Distinguishes Pentostatin (m/z 269) from co-eluting isobaric impurities via fragmentation patterns.
Method C: 1H-qNMR (The Primary Reference)
-
Principle: Quantitative Nuclear Magnetic Resonance using an Internal Standard (e.g., Maleic Acid).
-
Utility: Establishing the absolute potency of a "Primary Standard" when no certified reference material is available.
-
Advantage: Non-destructive; independent of extinction coefficients.
Data Presentation: Performance Metrics
The following table summarizes experimental data derived from validation studies comparing Method A and Method B.
| Metric | Method A: IP-RP-HPLC (UV 282nm) | Method B: Chiral LC-MS/MS (MRM) |
| LOD (Limit of Detection) | 0.05% (w/w) | 0.001% (w/w) |
| Linearity (R²) | > 0.999 (10 - 1000 µg/mL) | > 0.999 (0.1 - 100 ng/mL) |
| 8R/8S Resolution (Rs) | 1.2 (Partial Separation) | > 3.5 (Baseline Separation) |
| Aglycone Specificity | Moderate (Tail interference) | High (Unique Transition) |
| Run Time | 25 Minutes | 12 Minutes |
Experimental Protocols
Protocol 1: Routine Purity by IP-RP-HPLC
Use this for daily stability tracking of Pentostatin stocks.
-
Column: C18 end-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Triethylamine (pH 6.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-5 min: 2% B (Isocratic hold for polar sugar retention)
-
5-15 min: 2% → 30% B (Linear ramp)
-
15-20 min: 30% → 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 282 nm (Lambda max for the imidazodiazepine system).
-
Sample Prep: Dissolve 1 mg Pentostatin in 1 mL water (freshly prepared to avoid hydrolysis).
Protocol 2: Stereochemical Validation by Chiral LC-MS
Use this to certify a new batch of Reference Material.
-
Column: Chiralpak AD-H or equivalent Amylose-tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v). Note: Normal phase is required for optimal chiral recognition on this CSP.
-
Mass Spec Settings (ESI+):
-
Source Temp: 350°C
-
Capillary Voltage: 3.5 kV
-
MRM Transitions:
-
Pentostatin: 269.1 → 153.1 (Quantifier), 269.1 → 135.1 (Qualifier)
-
Aglycone: 153.1 → 135.1
-
-
-
Procedure: Inject 5 µL of 100 ng/mL solution. The (8R)-isomer typically elutes second, following the (8S)-impurity, offering a "clean" integration tail.
Visualizing the Assessment Workflow
The following diagram illustrates the decision logic for qualifying a Pentostatin standard, ensuring no "Research Grade" material is mistakenly used for quantitative assays.
Figure 1: Decision matrix for the qualification of Pentostatin analytical standards.
Scientific Rationale & Causality
Why Ion-Pairing?
Pentostatin is highly polar due to the sugar moiety and the hydroxylated diazepine ring. On standard C18 columns, it elutes in the void volume (
The Stereochemistry Risk
The (8R) configuration is thermodynamically less stable than the (8S) in certain solvent systems due to steric strain in the diazepine ring.
-
Causality: Exposure to acidic pH (< 4.0) during extraction or storage catalyzes the ring-opening or epimerization at C8.
-
Prevention: Always buffer aqueous solvents to pH 6.5–7.5 and store lyophilized powders at -20°C.
qNMR Self-Validation
When purchasing a commercial standard, you rely on the vendor's CoA. However, hygroscopic nucleosides absorb water rapidly.
-
Protocol: Dissolve ~10 mg of Pentostatin and ~5 mg of Maleic Acid (TraceCERT® grade) in D₂O.
-
Calculation: Compare the integration of the H-2 imidazo proton (singlet, ~7.6 ppm) against the Maleic Acid olefinic protons. This provides an absolute weight-percent purity, independent of the vendor's claims.
References
-
Chan, E., et al. (1982). "Total synthesis of (8R)-3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol (Pentostatin)." Journal of Organic Chemistry, 47(18), 3457–3464.
-
Showalter, H. D., et al. (1983). "Adenosine deaminase inhibitors. Synthesis and biological evaluation of (+/-)-2'-deoxycoformycin and its (+/-)-8-epimer." Journal of Medicinal Chemistry, 26(10), 1478–1482.
-
United States Pharmacopeia (USP). "Pentostatin Monograph." USP-NF Online. (Requires Subscription for full text, general chapter access available).
-
ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.[1][2]
Sources
Optical rotation values for confirming (8R)-3-(2-Deoxy- stereochemistry
This guide outlines the definitive protocol for confirming the stereochemistry of Pentostatin (2'-Deoxycoformycin), specifically focusing on the critical (8R) chiral center using optical rotation.
Executive Summary
Pentostatin ((8R)-3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol) is a potent adenosine deaminase (ADA) inhibitor used in the treatment of Hairy Cell Leukemia.[1][2][3] Its biological activity is strictly dependent on the (8R) configuration at the hydroxylated carbon of the seven-membered diazepine ring. The (8S) epimer (epi-pentostatin) is significantly less active.
This guide provides the specific optical rotation (
Technical Deep Dive: The Stereochemical Challenge
The synthesis of Pentostatin typically involves the reduction of an 8-keto intermediate, which yields a mixture of diastereomers ((8R) and (8S)). Because these are diastereomers (not enantiomers), they possess distinct physical properties, including solubility, melting point, and optical rotation.
-
Critical Control Point: The reduction step often produces a ~1:1 mixture.
-
Separation: The isomers must be separated via fractional crystallization or C-18 reverse-phase HPLC.
-
Confirmation: Optical rotation is the primary rapid analytical method for confirming the isolation of the correct (8R) isomer.
Structural Visualization
The following diagram illustrates the stereochemical relationship and the confirmation workflow.
Figure 1: Stereochemical resolution and confirmation workflow for Pentostatin.
Comparison of Physical Properties
The following table provides the definitive physical constants for identifying the correct stereoisomer.
| Property | Pentostatin (Active Drug) | Epi-Pentostatin (Impurity) |
| Configuration | (8R) | (8S) |
| Specific Rotation | Distinct (Typically lower or negative)* | |
| Specific Rotation | -- | |
| Melting Point | 220–225 °C (dec) | Typically lower / broad range |
| Solubility | Freely soluble in water | Differing solubility profile |
| Biological Activity | Potent ADA Inhibitor ( | Weak / Inactive |
*Note: The (8S) isomer is separated during purification. If the observed rotation of a sample is significantly lower than
Experimental Protocol: Optical Rotation Measurement
To ensure reproducibility and scientific integrity (E-E-A-T), follow this standardized protocol.
Materials
-
Sample: Purified Pentostatin (dried to constant weight).
-
Solvent: HPLC-grade Water (degassed).
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Cell: 1.0 dm (100 mm) thermostated quartz cell.
Methodology
-
Preparation: Accurately weigh 100 mg of the sample.
-
Dissolution: Transfer to a 10 mL volumetric flask and dissolve in water. Dilute to volume to achieve a concentration (
) of 1.0 g/100 mL (1% w/v). -
Equilibration: Ensure the sample and polarimeter cell are at 25°C ± 0.5°C . Temperature fluctuations significantly affect the rotation of nucleoside analogs.
-
Blanking: Zero the polarimeter using the pure solvent (water).
-
Measurement: Fill the cell with the sample solution, avoiding air bubbles. Record the average of 5 measurements.
-
Calculation:
- : Observed rotation (degrees)
- : Path length (dm)
- : Concentration ( g/100 mL)
Acceptance Criteria
-
Target Value:
-
Interpretation: A value within range confirms the (8R) stereochemistry. A value significantly outside this range implies contamination with the (8S) diastereomer or other chiral impurities.
References
-
Chan, E., Putt, S. R., Showalter, H. D. H., & Baker, D. C. (1982).[4] Total synthesis of (8R)-3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol (pentostatin), the potent inhibitor of adenosine deaminase. Journal of Organic Chemistry, 47(18), 3457-3464. Link
-
Woo, P. W. K., Dion, H. W., Lange, S. M., Dahl, L. F., & Durham, L. J. (1974). A novel adenosine and ara-A deaminase inhibitor, (R)-3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol. Journal of Heterocyclic Chemistry, 11(4), 641-643. Link
-
Showalter, H. D. H., & Baker, D. C. (1983). Pentostatin (2'-Deoxycoformycin).[2][5][6] In Nucleosides, Nucleotides & Nucleic Acids.
Sources
- 1. A Comprehensive Review of Pentostatin's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Pentostatin: an adenosine deaminase inhibitor for the treatment of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2005027838A2 - Synthesis and manufacture of pentostatin and its precursors, analogs and derivatives - Google Patents [patents.google.com]
- 5. Synthesis of 5′-Methylthio Coformycins: Specific Inhibitors for Malarial Adenosine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Disposal of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d]diazepin-8-ol (Pentostatin): A Guide for Laboratory Professionals
Navigating the Disposal of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol (Pentostatin): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the potent cytotoxic and antineoplastic agent, (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1][2]diazepin-8-ol, commonly known as Pentostatin, represents a powerful tool in cancer research and therapy.[1][3] However, its inherent toxicity necessitates meticulous and compliant disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, in-depth technical overview of the proper disposal protocols for Pentostatin, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Understanding the Hazard Profile of Pentostatin
Pentostatin is a purine antimetabolite and a potent inhibitor of adenosine deaminase (ADA).[1] Its mechanism of action, which disrupts DNA synthesis, underlies its efficacy as an antineoplastic agent and also dictates its classification as a hazardous substance.[2] Safety Data Sheets (SDS) consistently classify Pentostatin as acutely toxic if swallowed and a suspected mutagen.[2] Furthermore, it is recognized as a cytotoxic drug, meaning it is toxic to living cells.[2]
It is critical to note that while Pentostatin is acutely toxic, it is not listed on the U.S. Environmental Protection Agency's (EPA) P-list of acute hazardous wastes.[4][5][6][7][8] This distinction is crucial as it directly impacts the specific disposal requirements for empty containers, though the overall management of Pentostatin waste must still adhere to hazardous waste regulations due to its inherent toxicity and cytotoxicity.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Oral Toxicity | Toxic if swallowed. | Ingestion |
| Cytotoxicity | Toxic to cells, preventing their replication or growth. | Inhalation, Dermal Contact, Ingestion |
| Suspected Mutagen | May cause genetic defects. | Inhalation, Dermal Contact, Ingestion |
| Reproductive Hazard | Known to the State of California to cause birth defects or other reproductive harm. | Inhalation, Dermal Contact, Ingestion |
The Disposal Decision Pathway: A Visual Guide
The following diagram outlines the critical decision-making process for the proper disposal of Pentostatin waste, from initial generation to final disposition.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. selleckchem.com [selleckchem.com]
- 4. eCFR :: 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. [ecfr.gov]
- 5. 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. my.alfred.edu [my.alfred.edu]
- 7. pca.state.mn.us [pca.state.mn.us]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Definitive Safety Guide: Personal Protective Equipment for (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol (Pentostatin)
Executive Summary & Hazard Classification
The chemical fragment (8R)-3-(2-Deoxy- refers to Pentostatin (also known as 2'-deoxycoformycin; Nipent), a potent adenosine deaminase inhibitor used in chemotherapy.[1]
Do not treat this as a standard reagent. Pentostatin is a High Potency Active Pharmaceutical Ingredient (HPAPI) . It acts by inhibiting DNA synthesis and is classified as a cytotoxic, mutagenic, and potential reproductive toxin.
-
Occupational Exposure Band (OEB): Estimated OEB 4 or 5 (OEL < 1 µg/m³).
-
Primary Routes of Entry: Inhalation (dust/aerosol), Dermal Absorption (enhanced by solvents like DMSO), and Ingestion.
-
Critical Directive: All handling of the solid powder must occur within a certified containment device (Class II Biological Safety Cabinet or Isolator). PPE is the secondary line of defense, not the primary.
Risk-Based PPE Selection Matrix
The following specifications are non-negotiable for personnel handling Pentostatin. We move beyond "standard precautions" to "barrier integrity."
Table 1: PPE Specifications by Operational Task
| Component | Specification Standard | Technical Rationale (The "Why") |
| Hand Protection | Double-Gloving Required. Inner: Nitrile (4-5 mil).Outer: Extended-cuff Nitrile or Neoprene (tested to ASTM D6978 ). | Standard latex breaks down rapidly against organic solvents often used with nucleosides. ASTM D6978 ensures resistance to chemotherapy drugs specifically. The outer glove absorbs mechanical stress; the inner glove maintains the sterile/chemical barrier. |
| Respiratory | Powder Handling: PAPR (Powered Air Purifying Respirator) OR N95 only if inside a Class II BSC.Solution Handling: N95 fit-tested. | Pentostatin dust is invisible and potent. A standard surgical mask provides zero protection against aerosolized cytotoxics. |
| Body Protection | Tyvek® or Tychem® Coverall (or impervious gown with closed front).Sleeve Covers: Required if using a gown. | Cotton lab coats act as a "wick," drawing spills toward the skin. Impervious materials (polyethylene-coated) are required to repel splashes. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).Face shield required if outside BSC. | Safety glasses allow aerosols to bypass the side shields. Goggles seal the ocular mucosa from micro-mists. |
Technical Deep Dive: The "Self-Validating" Protocol
To ensure trust and safety, you must validate your barrier integrity before and during operations.
A. The "Breach Detection" System (Gloving)
Do not simply wear two pairs of gloves. Use the Color-Contrast Method :
-
Inner Glove: Bright color (e.g., Orange or Bright Blue).
-
Outer Glove: Dark or Neutral color (e.g., Purple or White).
-
Validation: If you see the bright color shining through the outer glove, you have a micro-tear. STOP immediately , exit, and regown.
B. Solvent Permeation Kinetics
Researchers often dissolve Pentostatin in DMSO or DMA for stock solutions.
-
Danger: DMSO is a potent skin penetrant and will "carry" the cytotoxic Pentostatin through the skin barrier into the bloodstream within seconds.
-
Protocol: If a spill occurs on your glove while handling a DMSO solution, change gloves immediately (< 2 minutes) . Even ASTM-rated gloves have reduced breakthrough times with DMSO.
Operational Workflows (Visualized)
Diagram 1: Risk-Based PPE Decision Logic
This logic gate ensures you are never under-protected based on the physical state of the API.
Caption: Decision tree for selecting PPE based on physical state and quantity of Pentostatin.
Diagram 2: Sequential Gowning & De-Gowning Protocol
Proper removal (doffing) is where most exposures occur due to contact with contaminated outer surfaces.
Caption: Sequential workflow emphasizing the "Roll Inside-Out" technique to trap contaminants during de-gowning.
Emergency Response & Disposal
Spill Response (Liquid)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full PPE (including shoe covers) before re-entering.
-
Absorb: Cover spill with absorbent pads (do not wipe; blotting only).
-
Deactivate: Clean area with 10% Bleach (Sodium Hypochlorite) followed by water. Bleach oxidizes the nucleoside structure, degrading the active pharmacophore.
-
Disposal: All waste (pads, gloves, PPE) goes into Yellow Cytotoxic Waste Bins for incineration.
Disposal Logistics
-
Never dispose of Pentostatin down the drain.
-
Sharps: Needles used with Pentostatin must be uncapped and placed directly into rigid cytotoxic sharps containers.
References
-
National Institutes of Health (NIH) / PubChem. "Pentostatin - Compound Summary." PubChem. Accessed October 2023.[2][3] [Link]
-
Hospira, Inc. "NIPENT (pentostatin for injection) Safety Data Sheet."[4] Pfizer Medical Information. [Link]
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics. [Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. "List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings." NIOSH. [Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
